Product packaging for Fenfangjine G(Cat. No.:CAS No. 205533-81-9)

Fenfangjine G

Cat. No.: B1493578
CAS No.: 205533-81-9
M. Wt: 433.5 g/mol
InChI Key: YVYLKUBETBPYFU-BQMSLCBESA-N
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Description

[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate is a natural product found in Stephania tetrandra with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO8 B1493578 Fenfangjine G CAS No. 205533-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,9R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14?,17-,18?,20?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLKUBETBPYFU-BQMSLCBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Fenfangjine G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji)[1]. This plant has a long history of use in Traditional Chinese Medicine for conditions such as rheumatism, inflammation, and diuretic needs[2]. As an active component of the Fangji Huangqi Tang (FHT) formulation, which is investigated for the treatment of nephrotic syndrome, this compound is a compound of significant interest for its potential therapeutic applications[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its implicated biological signaling pathways.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available computed and basic experimental data.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈[3][4]
Molecular Weight 433.5 g/mol [3]
IUPAC Name [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate[3]
CAS Number 205533-81-9[4]
Physical Form Powder, Crystalline Solid[4][5][6][7]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Acetone[5][7]
Storage Conditions 2-8°C, protected from air and light[5][6]
Computed XLogP3 -0.1[3]
Predicted pKa 9.63 ± 0.70[4]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 9[4]
Rotatable Bond Count 6[4]
Topological Polar Surface Area 124 Ų[3]

Experimental Protocols

While specific experimental data for this compound is sparse, the following are detailed standard methodologies for determining the key physicochemical properties of a powdered natural product like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard and widely used technique for this determination[3][5][8].

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a small sample[8]. The tube is then inverted and tapped gently to pack the solid into the sealed end. The final packed height of the sample should be approximately 2-3 mm[8].

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus.

  • Measurement:

    • For an unknown compound, a rapid heating ramp (10-20°C per minute) is used to determine an approximate melting range[5].

    • A second, more precise measurement is then performed with a fresh sample. The apparatus is heated to a temperature approximately 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute[5].

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (1-2°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[9].

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached[9].

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles[9].

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification[9].

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds[4][10][11].

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a co-solvent system if solubility is low[4][11]. The ionic strength of the solution is kept constant using a background electrolyte like KCl[4].

  • Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)[4]. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve[10]. For a basic compound like an alkaloid, the pH at which half of the compound is protonated corresponds to the pKa.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination[12][13].

Methodology:

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases[12].

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of this compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Signaling Pathways

This compound is an active constituent of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formula studied for its therapeutic effects on nephrotic syndrome. Research indicates that FHT exerts its effects by modulating key signaling pathways involved in inflammation and cell survival.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. In the context of nephrotic syndrome, its dysregulation can contribute to renal cell damage. FHT has been shown to exert a renoprotective effect by inhibiting this pathway, thereby reducing inflammation and apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Inflammation Inflammation (TNF, IL-6, etc.) mTOR->Inflammation FHT This compound (in FHT) FHT->PI3K inhibits FHT->Akt inhibits GrowthFactor Growth Factors GrowthFactor->RTK

Caption: PI3K-Akt signaling pathway and the inhibitory role of this compound (as part of FHT).

IL-13/STAT6 Signaling Pathway

The IL-13/STAT6 pathway is a key mediator of Th2-driven inflammation, which is implicated in the pathogenesis of certain kidney diseases. IL-13 signaling through its receptor leads to the activation of STAT6, which then translocates to the nucleus to regulate the transcription of inflammatory genes.

IL13_STAT6_Pathway IL13 IL-13 IL13R IL-13 Receptor (IL-4Rα/IL-13Rα1) IL13->IL13R JAK JAK IL13R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 dimerizes Nucleus Nucleus pSTAT6->Nucleus translocates GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription promotes FHT This compound (in FHT) FHT->IL13R may inhibit FHT->STAT6 may inhibit

Caption: IL-13/STAT6 signaling pathway potentially modulated by this compound (as part of FHT).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the logP of this compound using the shake-flask method.

LogP_Workflow start Start prep Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4) start->prep dissolve Dissolve this compound in one phase prep->dissolve mix Combine phases in a separatory funnel dissolve->mix equilibrate Shake to equilibrate (e.g., 24h) mix->equilibrate separate Allow phases to separate equilibrate->separate quantify Quantify [this compound] in each phase (e.g., via HPLC) separate->quantify calculate Calculate P = [Octanol]/[Aqueous] and logP = log10(P) quantify->calculate end End calculate->end

Caption: Workflow for experimental logP determination using the shake-flask method.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the context of kidney disease. While comprehensive experimental data on its physicochemical properties are still forthcoming, this guide provides the currently available information and outlines the standard methodologies for its full characterization. The elucidation of its role in modulating the PI3K-Akt and IL-13/STAT6 signaling pathways offers a solid foundation for further mechanistic studies and drug development efforts. It is recommended that future research prioritize the experimental determination of the key physicochemical parameters outlined herein to build a more complete profile of this important alkaloid.

References

Fenfangjine G discovery and origin in Stephania tetrandra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fenfangjine G: Discovery and Origin in Stephania tetrandra

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and origin of this compound, a bisbenzylisoquinoline alkaloid identified in Stephania tetrandra S. Moore. While the body of research on Stephania tetrandra is extensive, focusing on major constituents like tetrandrine and fangchinoline, specific data on this compound is limited. This document synthesizes the available information regarding its discovery, chemical properties, and likely biosynthesis within the context of related alkaloids from the same plant species. It also presents generalized experimental protocols for its isolation and characterization based on established methods for bisbenzylisoquinoline alkaloids. Due to the limited publicly available research on this specific compound, this guide also highlights the gaps in our current understanding, particularly concerning its pharmacological activities and effects on cellular signaling pathways.

Introduction to Stephania tetrandra and its Alkaloids

Stephania tetrandra S. Moore, a member of the Menispermaceae family, is a perennial vine native to China and Taiwan.[1] Its root, known in Traditional Chinese Medicine as "Fen Fang Ji," has been used for centuries to treat a variety of ailments, including arthritis, edema, and hypertension.[2][3] The primary bioactive constituents of S. tetrandra are a diverse group of benzylisoquinoline alkaloids (BIAs), with bisbenzylisoquinoline alkaloids being the most prominent.[4][5] These compounds are known for a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities.[5][6][7]

Discovery and Origin of this compound

The discovery of this compound is attributed to a 1998 study by Ogino and colleagues, published in the journal Heterocycles. This research focused on the isolation and characterization of new bisbenzylisoquinoline alkaloids from the root of Stephania tetrandra. While the full text of this seminal paper is not widely available in open-access databases, its findings have been cited in subsequent reviews of natural products.

This compound is one of several related compounds, including Fenfangjine A, B, C, and D, that have been isolated from S. tetrandra, suggesting a common biosynthetic origin within the plant's secondary metabolism.[5] The biosynthesis of bisbenzylisoquinoline alkaloids in Stephania tetrandra begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form two benzylisoquinoline monomer units. These units are then coupled to create the characteristic bisbenzylisoquinoline scaffold.[8][9] The specific enzymatic steps leading to the final structure of this compound have not been fully elucidated but are presumed to follow this general pathway.

Chemical and Physical Properties

This compound is a member of the bisbenzylisoquinoline alkaloid family. Its chemical structure and properties have been determined through spectroscopic analysis. The available quantitative data for this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈[7]
Molecular Weight 433.45 g/mol [7]
CAS Number 205533-81-9[10]
Appearance Powder[10]
Solubility Soluble in Chloroform, Dichloromethane, DMSO

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are contained within the primary literature (Ogino et al., 1998), which could not be accessed for this review. However, based on established methods for the separation of bisbenzylisoquinoline alkaloids from Stephania tetrandra, a generalized protocol can be outlined.

General Alkaloid Extraction from Stephania tetrandra
  • Plant Material Preparation: Dried roots of Stephania tetrandra are ground into a fine powder.

  • Extraction: The powdered root material is typically extracted with an organic solvent such as methanol or ethanol, often with the addition of a base like lime water to facilitate the extraction of free alkaloids. This can be done through maceration, percolation, or Soxhlet extraction.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 3% HCl), and this solution is washed with an immiscible organic solvent (e.g., chloroform) to remove non-basic compounds.

  • Alkaloid Precipitation: The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-11, causing the alkaloids to precipitate.

  • Final Extraction: The precipitated alkaloids are then extracted into an organic solvent such as chloroform or ethyl acetate. The organic layer is washed, dried, and evaporated to yield a crude alkaloid mixture.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex combination of various bisbenzylisoquinoline alkaloids. The separation and purification of individual compounds like this compound require chromatographic techniques.

  • Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the alkaloids into fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Countercurrent Chromatography: This technique has also been successfully employed for the separation of alkaloids from Stephania tetrandra.

Structure Elucidation

The definitive structure of an isolated compound like this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.

Visualizations

Chemical Structure of this compound

Fenfangjine_G_Structure cluster_structure This compound (C22H27NO8) structure_image

Caption: Chemical structure of this compound.

Generalized Experimental Workflow for Isolation

Isolation_Workflow plant Stephania tetrandra (Root Powder) extraction Solvent Extraction (e.g., Methanol) plant->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature and databases did not yield specific studies on the pharmacological activities or the effects of this compound on cellular signaling pathways. While many other bisbenzylisoquinoline alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, have been extensively studied for their biological effects, this compound appears to be a less-investigated compound.

The total alkaloid extract of Stephania tetrandra has been shown to induce apoptosis in non-small cell lung cancer cells by regulating the protein BBC3.[6] It is plausible that this compound, as a constituent of this extract, may contribute to the overall pharmacological profile of the plant. However, without direct experimental evidence, its specific contributions and mechanisms of action remain unknown.

Future research is warranted to explore the potential therapeutic properties of this compound and to elucidate its interactions with biological targets and signaling cascades.

Conclusion

This compound is a bisbenzylisoquinoline alkaloid that was discovered in the roots of Stephania tetrandra in 1998. While its chemical structure and properties are documented, there is a significant lack of information regarding its specific biological activities and mechanisms of action. This technical guide has synthesized the available information on its discovery and origin and has provided a generalized experimental framework for its isolation and characterization. Further investigation into the pharmacological potential of this compound is a promising area for future research in natural product drug discovery.

References

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Alkaloids from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephania tetrandra, a perennial vine utilized for centuries in traditional Chinese medicine, is a rich source of bioactive bisbenzylisoquinoline alkaloids, primarily tetrandrine and fangchinoline. These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the known biological effects of these alkaloids, with a focus on their anti-cancer, anti-inflammatory, immunosuppressive, and cardiovascular properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these promising natural products.

Anti-Cancer Activities

Both tetrandrine and fangchinoline have demonstrated significant anti-neoplastic effects across a wide range of cancer cell lines and in preclinical animal models. Their mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of proliferation, migration, and invasion.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of tetrandrine and fangchinoline in various cancer cell lines, providing a comparative overview of their cytotoxic potency.

Table 1: IC50 Values of Tetrandrine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
MDA-MB-231Breast Cancer8.76[3]
MCF7Breast Cancer21.76[3]
PC-3Prostate CancerNot specified[4]
DU145Prostate CancerNot specified[4]
A549Lung CancerNot specified[5]
H1299Lung CancerNot specified[5]
CNE1Nasopharyngeal Carcinoma1.5 (maximum non-cytotoxic dose)[6]
CNE2Nasopharyngeal Carcinoma1.8 (maximum non-cytotoxic dose)[6]
SW620Colon Cancer~1[5]
HepG2Liver CancerNot specified[5]
SiHaCervical CancerNot specified[5]
BXPC3Pancreatic Cancer<20[5]
MiaPaCa2Pancreatic Cancer<20[5]
HBZY-1Rat Glomerular Mesangial Cells>3 (non-toxic)[7]
HRMCHuman Renal Mesangial Cells3.16 (48h)[7]
MOLT-4T-cell Leukemia4.43[8]
MOLT-4/DNRDoxorubicin-resistant T-cell Leukemia3.62[8]

Table 2: IC50 Values of Fangchinoline in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation(s)
EC1Esophageal Squamous Cell Carcinoma3.042[9]
ECA109Esophageal Squamous Cell Carcinoma1.294[9]
Kyse450Esophageal Squamous Cell Carcinoma2.471[9]
Kyse150Esophageal Squamous Cell Carcinoma2.22[9]
HET-1ANormal Human Esophageal Epithelial8.93[9]
WM9Melanoma1.07 (derivative)[10][11]
HT29Colorectal CancerNot specified[12]
HCT116Colorectal CancerNot specified[12]
DLD-1Colon AdenocarcinomaNot specified[10]
LoVoColon AdenocarcinomaNot specified[10]
OVCAR-3Ovarian Cancer~25-50[13]
MDAH 2774Ovarian Cancer~25-50[13]
ES-2Ovarian Cancer~25-50[13]
SK-OV-3Ovarian Cancer~25-50[13]
Signaling Pathways in Cancer

Tetrandrine and fangchinoline exert their anti-cancer effects by modulating several critical signaling pathways.

  • PI3K/Akt/mTOR Pathway: Both alkaloids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[14][15] Inhibition of this pathway leads to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately promoting apoptosis and inhibiting cell proliferation.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Tetrandrine/Fangchinoline Tetrandrine/Fangchinoline Tetrandrine/Fangchinoline->PI3K Tetrandrine/Fangchinoline->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Tetrandrine has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[13][16] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB_IκBα_complex NF-κB/IκBα Complex NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation NF-κB_IκBα_complex->NF-κB IκBα degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to DNA Tetrandrine Tetrandrine Tetrandrine->IKK

Caption: Inhibition of the NF-κB signaling pathway by Tetrandrine.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Both tetrandrine and fangchinoline have been reported to modulate MAPK signaling, often leading to the activation of pro-apoptotic JNK and p38, and the inhibition of the pro-proliferative ERK pathway.[4][17]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Activation Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activation Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Tetrandrine/Fangchinoline Tetrandrine/Fangchinoline Tetrandrine/Fangchinoline->MAPKK

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of tetrandrine or fangchinoline for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

This protocol is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the desired concentrations of alkaloids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Administer tetrandrine or fangchinoline (e.g., 25-50 mg/kg/day) via intraperitoneal injection or oral gavage for a specified period (e.g., 3-4 weeks).[10][20]

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Anti-Inflammatory Activities

Tetrandrine and fangchinoline exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-Inflammatory Effects

Table 3: In Vivo Anti-Inflammatory Effects of Tetrandrine and Fangchinoline

AlkaloidAnimal ModelDosageEffectCitation(s)
TetrandrineAdjuvant-induced arthritis mice6 mg/kg/day (i.p.)Significantly decreased ankle diameter and inflammatory score[21]
TetrandrineOxaliplatin-induced mechanical allodynia mice45 mg/kg (gavage)Alleviated mechanical allodynia[22]
Tetrandrine5XFAD mouse model of Alzheimer's10, 20, 40 mg/kg (i.p. every 2 days)Dose-dependently improved cognitive ability and reduced amyloid plaque deposition[23]
FangchinolineRheumatoid arthritis-induced rats2 µM and 4 µMReduced serum levels of TNF-α and IL-6[2]
Signaling Pathways in Inflammation

The anti-inflammatory effects of these alkaloids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, as described in the anti-cancer section. Additionally, tetrandrine has been shown to inhibit the STING-TBK1 pathway, which is involved in innate immune responses.[24]

STING_Pathway Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS cGAMP cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-κB NF-κB TBK1->NF-κB Activation Type I Interferons Type I Interferons IRF3->Type I Interferons Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Tetrandrine Tetrandrine Tetrandrine->STING Tetrandrine->TBK1

Caption: Inhibition of the STING-TBK1 signaling pathway by Tetrandrine.

Experimental Protocols
  • Induction of Arthritis: Induce arthritis in rodents (e.g., mice) by injecting complete Freund's adjuvant (CFA) into the footpad or base of the tail.

  • Treatment: Begin treatment with tetrandrine (e.g., 6 mg/kg/day, i.p.) at the onset of clinical signs of arthritis.[21]

  • Assessment of Inflammation: Monitor disease progression by measuring paw swelling (plethysmometry) and scoring clinical signs of arthritis (e.g., erythema, swelling).

  • Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Immunosuppressive Activities

Tetrandrine has been shown to possess potent immunosuppressive properties, primarily by inhibiting T-cell activation and proliferation.

Mechanism of Action

Tetrandrine inhibits T-cell proliferation by interfering with signaling pathways downstream of T-cell receptor (TCR) and CD28 co-stimulation. This includes the inhibition of the NF-κB and MAPK pathways, which are crucial for T-cell activation.

Experimental Protocols
  • Isolation of T-Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in 96-well plates in the presence of a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

  • Treatment: Add various concentrations of tetrandrine to the cell cultures.

  • [³H]-Thymidine Labeling: After 48-72 hours of incubation, pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18 hours of culture.[15][25][26][27]

  • Cell Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

Cardiovascular Activities

Tetrandrine has been traditionally used for the treatment of cardiovascular diseases, and its effects are primarily attributed to its ability to block calcium channels.

Mechanism of Action

Tetrandrine is a non-selective calcium channel blocker, inhibiting both L-type and T-type voltage-dependent calcium channels.[1][9][11] This action leads to vasodilation, a negative inotropic effect (decreased heart muscle contractility), and a negative chronotropic effect (decreased heart rate).[2][28]

Experimental Protocols
  • Animal Model: Use spontaneously hypertensive rats (SHRs) as a model of genetic hypertension.

  • Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement.

  • Treatment: Administer tetrandrine (e.g., 50-100 mg/kg/day, oral gavage) for a specified duration (e.g., several weeks).[29][30]

  • Data Collection: Measure systolic and diastolic blood pressure and heart rate at regular intervals throughout the study.

  • Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.

  • Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Treatment: Add cumulative concentrations of tetrandrine to the organ bath and record the relaxation response.

  • Data Analysis: Calculate the EC50 value for the vasorelaxant effect of tetrandrine.

Conclusion

The alkaloids from Stephania tetrandra, particularly tetrandrine and fangchinoline, exhibit a remarkable spectrum of biological activities with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in cancer, inflammation, and immune responses underscores their promise as lead compounds for the development of novel drugs. Further research, including well-designed clinical trials, is warranted to fully elucidate their efficacy and safety in various disease contexts. This technical guide provides a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers and drug development professionals in this exciting field.

References

Fenfangjine G (Fangchinoline): A Technical Guide to its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra. Traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties, recent scientific investigations have unveiled a broader spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the molecular targets of Fangchinoline, focusing on its potential applications in oncology, immunology, virology, and neuroprotection. The information presented herein is intended to support further research and drug development efforts.

I. Anticancer Therapeutic Targets

Fangchinoline has demonstrated significant anticancer effects across a variety of tumor cell lines.[1][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, metastasis, and apoptosis.[1][5]

A. Core Signaling Pathways Modulated by Fangchinoline

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Fangchinoline has been shown to inhibit this pathway in several cancer cell types. For instance, in breast cancer cells (MDA-MB-231), it decreases the phosphorylation of Akt, a central kinase in this pathway.[1][2] This inhibition leads to downstream effects such as reduced expression of cyclin D1, which is crucial for cell cycle progression. In gallbladder cancer cells, Fangchinoline was found to inhibit the PI3K/Akt/XIAP axis, leading to apoptosis.[6] Similarly, in colon adenocarcinoma, it suppresses the EGFR-PI3K/Akt signaling pathway.[7]

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR XIAP XIAP Akt->XIAP Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis XIAP->Apoptosis Fangchinoline This compound Fangchinoline->EGFR Fangchinoline->PI3K Fangchinoline->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

2. FAK/MEK/ERK1/2 Pathway:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. In A549 lung adenocarcinoma cells, Fangchinoline inhibits the phosphorylation of FAK at Tyr397, which subsequently downregulates its downstream effectors, including the FAK-Akt and FAK-MEK-ERK1/2 pathways.[1] This leads to a suppression of both cell proliferation and invasion.[1] Similar effects have been observed in human melanoma cells, where FAK is a key mediator of Fangchinoline's anti-neoplastic effects.[1]

FAK_MEK_ERK_Pathway FAK FAK MEK MEK FAK->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Cell Proliferation & Invasion ERK1_2->Proliferation Fangchinoline This compound Fangchinoline->FAK

Figure 2: Inhibition of the FAK/MEK/ERK1/2 Pathway by this compound.

3. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In MDA-MB-231 breast cancer cells, prolonged exposure to Fangchinoline leads to a decrease in NF-κB protein expression and an increase in its inhibitor, IκB.[1] This results in the suppression of NF-κB's transcriptional activity, contributing to the induction of apoptosis.

NFkB_Pathway cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Anti-apoptotic) Fangchinoline This compound Fangchinoline->IKK Fangchinoline->NFkB

Figure 3: Modulation of the NF-κB Pathway by this compound.

4. Autophagy via AMPK/mTOR/ULK1 Pathway:

In colorectal cancer cells (HT29 and HCT116), Fangchinoline has been found to induce autophagy.[8] This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway.[8] Specifically, it increases the phosphorylation of AMPK and decreases the phosphorylation of mTOR and ULK1.[8]

Autophagy_Pathway AMPK AMPK mTOR mTOR AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Fangchinoline This compound Fangchinoline->AMPK

Figure 4: Induction of Autophagy by this compound via the AMPK/mTOR/ULK1 Pathway.
B. Quantitative Data on Anticancer Effects

Cell LineCancer TypeAssayParameterValueReference
MDA-MB-231Breast CancerProliferation Assay-Concentration- and time-dependent inhibition[1][2]
MG63, U20SBone CancerProliferation Assay-Significant decrease in proliferation[1]
A549Lung CancerProliferation & Invasion Assay-Suppression of proliferation and invasion[1]
T24, 5637Bladder CancerApoptosis & Autophagy Assay-Concentration-dependent increase[1]
EC1, ECA109, Kyse450, Kyse150Esophageal Squamous Cell CarcinomaMTT AssayIC503.042 µM, 1.294 µM, 2.471 µM, 2.22 µM[9]
HET-1A (normal esophageal)NormalMTT AssayIC508.93 µM[9]
HELLeukemiaCell Viability Assay-Dose- and time-dependent inhibition[10]
C. Experimental Protocols
  • Cell Viability and Proliferation (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of Fangchinoline for different time points (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are treated with Fangchinoline, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture. The presence of apoptotic cells is visualized by fluorescence microscopy.[6]

    • Hoechst Staining: This method is used to visualize nuclear condensation. Cells are treated with Fangchinoline, fixed, and then stained with Hoechst 33342. Nuclear morphology is observed under a fluorescence microscope.[6]

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-FAK, FAK, NF-κB, Bcl-2, Bax, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Invasion and Migration Assays:

    • Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with Fangchinoline, and the closure of the wound is monitored and photographed at different time points.

    • Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation with Fangchinoline, non-invading cells are removed from the upper surface, and the invading cells on the lower surface are fixed, stained, and counted.

II. Anti-inflammatory Therapeutic Targets

Fangchinoline exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory response.

A. Molecular Targets
  • Cyclooxygenase (COX): Fangchinoline at a concentration of 100 µM showed a 35% inhibition of cyclooxygenase activity.[11]

  • Interleukin-6 (hIL-6): At a concentration of 4 µM, Fangchinoline demonstrated a 63% inhibition of human IL-6 activity.[11]

  • NLRP3 Inflammasome: A derivative of Fangchinoline has been shown to inhibit IL-1β release by potentially targeting the NLRP3 protein and blocking ASC pyroptosome formation.[12][13]

  • TNF-α and IL-6: In a rat model of rheumatoid arthritis, Fangchinoline treatment significantly reduced serum levels of TNF-α and IL-6.[14]

B. Quantitative Data on Anti-inflammatory Effects
TargetAssay/ModelConcentrationInhibition/EffectReference
CyclooxygenaseIn vitro100 µM35% inhibition[11]
hIL-6In vitro4 µM63% inhibition[11]
TNF-αRheumatoid arthritis rat model2 µM17.8% reduction[14]
TNF-αRheumatoid arthritis rat model4 µM40.8% reduction[14]
IL-6Rheumatoid arthritis rat model2 µM23.2% reduction[14]
IL-6Rheumatoid arthritis rat model4 µM45.0% reduction[14]
IL-1βLPS/NIG-induced THP-1 cells (Derivative 6)IC50 = 3.7 µMInhibition of IL-1β release[12][13]
C. Experimental Protocols
  • In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of Fangchinoline to inhibit COX-1 and COX-2 is determined using commercially available colorimetric or fluorometric assay kits. The assay measures the peroxidase activity of COX, and the inhibition is calculated by comparing the results with and without the compound.

  • Cytokine Release Assays (ELISA):

    • Cell-based: Immune cells (e.g., macrophages, PBMCs) are stimulated with an inflammatory agent (e.g., LPS). The cells are then treated with Fangchinoline. The concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

    • In vivo: Serum samples are collected from animal models of inflammation (e.g., rheumatoid arthritis-induced rats). The levels of circulating cytokines are quantified by ELISA.[14]

  • NLRP3 Inflammasome Activation Assay: THP-1 monocytes are differentiated into macrophages and primed with LPS. The cells are then stimulated with a NLRP3 activator (e.g., nigericin) in the presence or absence of Fangchinoline or its derivatives. The release of IL-1β into the supernatant is measured by ELISA or Western blot.[12][13]

III. Antiviral Therapeutic Targets

Fangchinoline has demonstrated antiviral activity against a range of viruses, primarily by interfering with viral entry and replication processes.

A. Molecular Targets
  • Zika Virus (ZIKV): Fangchinoline inhibits ZIKV infection by impeding the early stages of infection, specifically by disrupting virus internalization.[16]

  • Human Immunodeficiency Virus Type 1 (HIV-1): It inhibits HIV-1 replication by interfering with the proteolytic processing of the gp160 envelope protein, which is crucial for the production of infectious virions.[17][18]

  • Coronaviruses (SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-OC43): Fangchinoline inhibits the replication of these coronaviruses by blocking viral entry.[19][20]

B. Quantitative Data on Antiviral Effects
VirusCell Line/ModelParameterValueReference
HIV-1 (NL4-3, LAI, BaL)MT-4, PM1 cellsEC500.8 - 1.7 µM[17][18]
C. Experimental Protocols
  • Antiviral Screening Assays:

    • Cell-based HIV-1 Antiviral Screen: MT-4 or PM1 cells are infected with HIV-1 strains in the presence of various concentrations of Fangchinoline. After a period of incubation, the antiviral activity is determined by measuring a viral marker, such as p24 antigen levels in the supernatant, or by assessing cell viability (e.g., using MTT assay to measure protection from virus-induced cell death).[17]

    • ZIKV Inhibition Assay: Cells susceptible to ZIKV (e.g., Vero cells) are infected with the virus and treated with Fangchinoline. Viral replication is quantified by measuring viral RNA levels using qRT-PCR or by detecting viral protein expression via Western blot or immunofluorescence.[16]

  • Mechanism of Action Studies:

    • Time-of-Addition Assay: To determine the stage of the viral life cycle affected, the compound is added at different times relative to infection (before, during, or after). This helps to identify whether the compound acts on entry, replication, or egress.[20]

    • Viral Entry/Internalization Assay: Labeled virus particles are incubated with cells in the presence of Fangchinoline. The amount of internalized virus is then quantified to assess the effect on viral entry.[16]

    • Western Blot for Viral Protein Processing: Cells transfected with a plasmid expressing the viral protein of interest (e.g., HIV-1 gp160) are treated with Fangchinoline. The processing of the precursor protein into its mature forms is analyzed by Western blot.[17][18]

IV. Neuroprotective Therapeutic Targets

Fangchinoline has shown promise in protecting neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

A. Core Signaling Pathway

Keap1/Nrf2 Axis:

Fangchinoline exerts its neuroprotective effects against glutamate-induced oxidative toxicity by activating the Keap1/Nrf2 antioxidant signaling pathway. It down-regulates the expression of Keap1, which is a negative regulator of Nrf2.[21] This leads to the stabilization and nuclear translocation of Nrf2, which in turn up-regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[21]

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Fangchinoline This compound Fangchinoline->Keap1 Cardioprotection_Pathway LPS LPS ERK1_2 p-ERK1/2 LPS->ERK1_2 NFkB p-NF-κB p65 LPS->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK1_2->Cytokines NFkB->Cytokines Cardiac_Dysfunction Cardiac Dysfunction Cytokines->Cardiac_Dysfunction Apoptosis Myocardial Apoptosis Apoptosis->Cardiac_Dysfunction Fangchinoline This compound Fangchinoline->ERK1_2 Fangchinoline->NFkB

References

An In-depth Technical Guide to Phenstatin and its Structural Analogues as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenstatin, a synthetic analogue of the natural product combretastatin A-4, has emerged as a promising class of antimitotic agents.[1] Combretastatin A-4, isolated from the bark of the African bush willow Combretum caffrum, exhibits potent cytotoxicity against a wide range of cancer cell lines by inhibiting tubulin polymerization. However, its clinical utility is hampered by its poor aqueous solubility and propensity to isomerize from the active cis-stilbene to the inactive trans-stilbene configuration.[2]

Phenstatin overcomes the issue of geometric isomerization by replacing the stilbene double bond of combretastatin A-4 with a benzophenone scaffold, thereby locking the molecule in a conformation that mimics the active cis-isomer of combretastatin A-4.[1] This structural modification maintains the potent antimitotic activity while increasing chemical stability. This guide provides a comprehensive overview of phenstatin, its structural analogues, and derivatives, focusing on their synthesis, biological activity, and mechanism of action.

Core Structure and Analogues

The core structure of phenstatin consists of a 3,4,5-trimethoxyphenyl ring (A-ring) and a 3'-hydroxy-4'-methoxyphenyl ring (B-ring) connected by a carbonyl group. Structure-activity relationship (SAR) studies have explored modifications of both aromatic rings and the ketone linker to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Analogues and Derivatives include:

  • Phenstatin Phosphate: A water-soluble prodrug of phenstatin designed to improve bioavailability.[1]

  • Naphthalene Analogues: Replacement of the B-ring with a naphthyl moiety has been shown to be a favorable modification.[3]

  • Phenothiazine Analogues: Incorporation of a phenothiazine A-ring has led to compounds with potent antiproliferative activity.[4]

  • Indole-Linked Chalcone Conjugates: Hybrid molecules combining the phenstatin scaffold with indole and chalcone motifs have demonstrated significant anticancer activity.

  • Isocombretastatin-Oxindole Conjugates: Conjugates of isocombretastatin (a phenstatin isomer) with oxindoles have shown potent tubulin polymerization inhibitory effects.[5]

Quantitative Biological Data

The cytotoxic and tubulin polymerization inhibitory activities of phenstatin and its analogues have been evaluated in numerous studies. The following tables summarize key quantitative data for selected compounds.

Table 1: Cytotoxicity of Phenstatin and its Analogues against Various Cancer Cell Lines (IC50/GI50 in µM)

CompoundCell LineIC50/GI50 (µM)Reference
PhenstatinK-562<0.01[6]
NCI-H322M<0.01[6]
NCI-H522<0.01[6]
KM12<0.01[6]
M14<0.01[6]
MDA-MB-435<0.01[6]
Phenothiazine Analogue 21COLO 2050.029-0.093[4]
A4980.029-0.093[4]
MCF70.029-0.093[4]
Isocombretastatin-Oxindole 5cA5490.079[5]
HT-290.045[5]
Isocombretastatin-Oxindole 5dA5490.093[5]
HT-290.049[5]

Table 2: Tubulin Polymerization Inhibitory Activity of Phenstatin and its Analogues

CompoundIC50 (µM)Reference
Phenstatin15.0[6]
2'-Methoxyphenstatin (Metabolite 23)3.2[6]
Isocombretastatin-Oxindole 5c1.23[5]
Isocombretastatin-Oxindole 5d1.01[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of phenstatin and its analogues is the inhibition of microtubule polymerization. They bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of downstream cellular events.

Cell Cycle Arrest

Disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M phase, preventing cells from proceeding through mitosis.[7]

G2_M_Arrest Phenstatin Phenstatin Analogues Tubulin β-Tubulin (Colchicine Site) Phenstatin->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M

Figure 1: Mechanism of G2/M Arrest by Phenstatin Analogues.
Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. The disruption of microtubule function is a potent apoptotic stimulus. The apoptotic cascade initiated by phenstatins involves the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, characterized by changes in the expression of Bcl-2 family proteins and the cleavage of downstream targets like PARP.

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Family Mito Mitochondrial Dysfunction Bcl2_Family->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Apoptotic Signaling Pathway Induced by Phenstatins.

Experimental Protocols

General Synthesis of Phenstatin Analogues

A common synthetic route to phenstatin and its analogues involves the Friedel-Crafts acylation of a substituted benzene (representing the A-ring) with a substituted benzoyl chloride (representing the B-ring). Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a convenient condensing agent for this reaction.[6]

Synthesis_Workflow Start Substituted Benzene (A-ring precursor) Reaction Friedel-Crafts Acylation (e.g., with Eaton's Reagent) Start->Reaction Reagent1 Substituted Benzoyl Chloride (B-ring precursor) Reagent1->Reaction Product Phenstatin Analogue Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Characterized Product Purification->Final

Figure 3: General Workflow for the Synthesis of Phenstatin Analogues.

Detailed Protocol for the Synthesis of Phenstatin (as an example):

  • A solution of 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., dichloromethane) is treated with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

  • In a separate flask, 3-hydroxy-4-methoxy-toluene is dissolved in a suitable solvent.

  • The freshly prepared 3,4,5-trimethoxybenzoyl chloride is added to the solution of 3-hydroxy-4-methoxy-toluene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

  • The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of dilute acid and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure phenstatin.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules as they form allows for the real-time monitoring of polymerization by measuring the increase in fluorescence.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compounds and control inhibitors (e.g., colchicine)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of tubulin in G-PEM buffer.

  • Prepare serial dilutions of the test compounds in G-PEM buffer.

  • In a 96-well black microplate, add the test compound dilutions.

  • Prepare a tubulin polymerization reaction mixture containing tubulin, G-PEM buffer, glycerol, and DAPI.

  • Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) at regular intervals for a specified duration (e.g., 60 minutes).

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Acetic acid solution (1%)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates several times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Remove the unbound dye by washing the plates with 1% acetic acid.

  • Allow the plates to air dry completely.

  • Solubilize the protein-bound dye by adding Tris base solution to each well.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.[3]

Conclusion and Future Directions

Phenstatin and its structural analogues represent a robust class of antimitotic agents with significant potential for anticancer drug development. Their stable benzophenone core, which mimics the active conformation of combretastatin A-4, provides a solid foundation for further medicinal chemistry efforts. The primary mechanism of action, inhibition of tubulin polymerization, is a well-validated and effective strategy for targeting rapidly proliferating cancer cells.

Future research in this area should focus on:

  • Improving Pharmacokinetic Properties: Further modifications to enhance aqueous solubility, metabolic stability, and oral bioavailability are crucial for clinical translation.

  • Overcoming Drug Resistance: Investigating the efficacy of phenstatin analogues in multidrug-resistant cancer models is an important area of exploration.

  • Combination Therapies: Evaluating the synergistic effects of phenstatin derivatives with other anticancer agents, including those with different mechanisms of action, could lead to more effective treatment regimens.

  • Targeted Delivery: The development of drug delivery systems to specifically target phenstatins to tumor tissues could enhance their therapeutic index and reduce off-target toxicities.

The continued exploration of the rich chemical space around the phenstatin scaffold holds great promise for the discovery of novel and more effective anticancer therapeutics.

References

A Comprehensive Technical Review of Bisbenzylisoquinoline Alkaloids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBDIAs) represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Berberidaceae, Ranunculaceae, and Monimiaceae families.[1] These compounds are characterized by a core structure of two benzyltetrahydroisoquinoline units linked together by one or more ether bridges, and occasionally carbon-carbon bonds.[1] The linkage patterns between the two isoquinoline moieties—classified as head-to-head, tail-to-tail, or head-to-tail—give rise to the vast structural diversity observed in this alkaloid class.[1] Prominent examples of BBDIAs include tetrandrine, dauricine, liensinine, isoliensinine, and neferine, each of which has garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2]

This technical guide provides a comprehensive overview of the current state of research on bisbenzylisoquinoline alkaloids, covering their biosynthesis, multifaceted pharmacological properties with a focus on quantitative data, detailed experimental methodologies for key assays, and the signaling pathways through which they exert their effects.

Biosynthesis of Bisbenzylisoquinoline Alkaloids

The biosynthesis of bisbenzylisoquinoline alkaloids is a complex enzymatic process that originates from the amino acid L-tyrosine. The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4] A stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the central precursor, (S)-norcoclaurine.[4]

Subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the formation of various benzylisoquinoline monomers. The dimerization of these monomers, often through oxidative coupling reactions catalyzed by cytochrome P450 enzymes of the CYP80 family, results in the formation of the characteristic bisbenzylisoquinoline scaffold.[5]

Bisbenzylisoquinoline Alkaloid Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Norcoclaurine Synthase (NCS) Norcoclaurine Synthase (NCS) Dopamine->Norcoclaurine Synthase (NCS) 4-HPAA->Norcoclaurine Synthase (NCS) (S)-Norcoclaurine (S)-Norcoclaurine Norcoclaurine Synthase (NCS)->(S)-Norcoclaurine Enzymatic Modifications Enzymatic Modifications (S)-Norcoclaurine->Enzymatic Modifications Benzylisoquinoline Monomers Benzylisoquinoline Monomers Enzymatic Modifications->Benzylisoquinoline Monomers CYP80 Enzymes CYP80 Enzymes Benzylisoquinoline Monomers->CYP80 Enzymes Bisbenzylisoquinoline Alkaloids Bisbenzylisoquinoline Alkaloids CYP80 Enzymes->Bisbenzylisoquinoline Alkaloids

Biosynthetic pathway of bisbenzylisoquinoline alkaloids.

Pharmacological Activities and Quantitative Data

Bisbenzylisoquinoline alkaloids exhibit a wide array of pharmacological effects, making them promising candidates for drug development. Their therapeutic potential spans anticancer, anti-inflammatory, cardiovascular, and neuroprotective applications.

Anticancer Activity

Several BBDIAs have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

AlkaloidCancer Cell LineIC50 ValueReference
PhaeanthineHeLa (Cervical Cancer)8.11 ± 0.04 µM[5]
NeferineMultidrug-Resistant Tumor CellsLow µM range[6]
LiensinineGastric Cancer Cells-[7]
IsoliensinineTriple-Negative Breast Cancer (TNBC) Cells10-40 µM (induces G1 arrest and apoptosis)[8]
TetrandrineIn combination with Vincristine in MCF-7 MDR cellsPotentiates apoptosis[9]
Anti-inflammatory Activity

BBDIAs have shown significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

AlkaloidModelEffectQuantitative DataReference
FangchinolineSAC-stimulated human PBMCsInhibition of IL-1β and TNF-α production>90% inhibition at 10 µg/mL[10]
IsotetrandrineSAC-stimulated human PBMCsInhibition of IL-1β and TNF-α production>90% inhibition at 10 µg/mL[10]
LiensinineLPS-induced RAW 264.7 cellsInhibition of nitric oxide releaseIC50 5.02 µM[11]
IsoliensinineLPS-induced RAW 264.7 cellsInhibition of nitric oxide releaseIC50 4.36 µM[11]
NeferineLPS-induced RAW 264.7 cellsInhibition of nitric oxide releaseIC50 4.13 µM[11]
Cardiovascular Effects

Certain BBDIAs possess significant cardiovascular pharmacological effects, including antihypertensive and antiarrhythmic actions.

AlkaloidActivityModelObservationsReference
TetrandrineAntihypertensiveExperimental hypertensive animals and patientsVasodilatory properties, inhibition of Ca2+ channels[2][7][12]
DauricineAntiarrhythmicExperimental arrhythmic models and patientsBlocks Na+, K+, and Ca2+ ion currents[2]
NeferineAntiarrhythmic, AntihypertensiveVarious modelsCalcium channel blocking activity[2][13]
IsoliensinineVasorelaxantIsolated smooth muscleIC50 of 3.504 µM for KCl-induced contraction[8]
Neuroprotective Effects

Emerging research highlights the neuroprotective potential of BBDIAs, with mechanisms involving the inhibition of cholinesterases and modulation of neuronal signaling pathways.

AlkaloidActivityAssayIC50 ValueReference
IsoliensinineAcetylcholinesterase inhibitionRat brain tissue6.82 ± 0.25 µM[8]
IsoliensinineButyrylcholinesterase inhibitionRat plasma15.51 ± 2.20 µM[8]

Key Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids

The diverse pharmacological activities of BBDIAs are attributed to their ability to modulate critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Liensinine has been shown to inhibit the growth of gastric cancer cells by suppressing this pathway.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Liensinine Liensinine Liensinine->PI3K Inhibits Liensinine->Akt Inhibits

Liensinine-mediated inhibition of the PI3K/Akt/mTOR pathway.
TGF-β1/Smad2/3 Pathway

The Transforming growth factor-beta (TGF-β) signaling pathway, particularly the Smad2/3 branch, is involved in fibrosis and cell proliferation. Tetrandrine has been found to inhibit hypertrophic scar fibroblasts by inducing the inhibitory Smad7 and decreasing Smad2, thereby interfering with TGF-β1 signaling.[2]

TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Receptor TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates Smad4 Smad4 Smad2/3->Smad4 Forms complex Gene Transcription Gene Transcription Smad4->Gene Transcription Smad7 Smad7 Smad7->Smad2/3 Inhibits Tetrandrine Tetrandrine Tetrandrine->Smad2/3 Decreases Tetrandrine->Smad7 Induces

Tetrandrine's modulatory effect on the TGF-β/Smad pathway.
MAPK/NF-κB Pathway

The Mitogen-activated protein kinase (MAPK) and Nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Neferine has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of both MAPK (p38, JNK, ERK) and NF-κB signaling.[12][13]

MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) TLR4->MAPK (p38, JNK, ERK) Activates IκBα IκBα TLR4->IκBα Phosphorylates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK (p38, JNK, ERK)->Pro-inflammatory Gene Expression NF-κB NF-κB IκBα->NF-κB Releases NF-κB->Pro-inflammatory Gene Expression Neferine Neferine Neferine->MAPK (p38, JNK, ERK) Inhibits Neferine->IκBα Inhibits Phosphorylation

Neferine's inhibitory action on the MAPK and NF-κB pathways.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which is critical for studying signaling pathways.

Procedure:

  • Protein Extraction: Lyse treated and control cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

Bisbenzylisoquinoline alkaloids represent a promising class of natural products with a remarkable range of pharmacological activities. Their potential as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents is well-documented in preclinical studies. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, and MAPK/NF-κB, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are needed to validate the efficacy and safety of these alkaloids in relevant animal models of human diseases. Secondly, structure-activity relationship (SAR) studies will be crucial for the rational design of more potent and selective semi-synthetic derivatives. Finally, further investigation into the pharmacokinetics and bioavailability of these compounds is essential to optimize their delivery and therapeutic potential. The continued exploration of bisbenzylisoquinoline alkaloids holds great promise for the discovery of novel and effective treatments for a variety of human ailments.

References

Fenfangjine G: A Potential Therapeutic Agent in Nephrotic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 205533-81-9

Chemical Formula: C₂₂H₂₇NO₈

Molecular Weight: 433.46 g/mol

Chemical Structure

Fenfangjine G is a complex alkaloid with the following IUPAC name: [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹‚¹⁰.0²‚⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate. Its structure is characterized by a polycyclic framework containing nitrogen and multiple oxygen-containing functional groups.

Overview

This compound is an active alkaloid found in Stephania tetrandra, a plant used in traditional Chinese medicine.[1] Recent research has identified a hydrogenated metabolite of this compound as a potentially active component in the treatment of nephrotic syndrome, a kidney disorder characterized by excessive protein loss in the urine.[2][3][4] While research on the isolated compound is still emerging, its role within the context of the traditional herbal formula Fangji Huangqi Tang suggests a promising therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 205533-81-9[3][5]
Molecular Formula C₂₂H₂₇NO₈[5]
Molecular Weight 433.46 g/mol [3]
Boiling Point (Predicted) 625.7±55.0 °C[3]
Density (Predicted) 1.39±0.1 g/cm³[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Table 1: Physicochemical Properties of this compound

Potential Therapeutic Application in Nephrotic Syndrome

A metabolomics study investigating the traditional Chinese medicine prescription Fangji Huangqi Tang identified "this compound hydrogenation" as one of the potential active components for the treatment of nephrotic syndrome.[2][3][4] This finding was based on the correlation between the presence of this metabolite in the serum of treated animals and the amelioration of nephrotic syndrome biomarkers.

Experimental Model: Adriamycin-Induced Nephropathy

The primary experimental model used in the study that identified the potential role of this compound's metabolite was the adriamycin-induced nephropathy model in rats.[3] This is a widely used and well-established model that mimics key features of human focal segmental glomerulosclerosis (FSGS), a common cause of nephrotic syndrome.[1][6]

Experimental Protocol Outline:

  • Induction of Nephropathy: Male Wistar rats are injected with adriamycin (doxorubicin) via the tail vein. A typical dosing regimen is a single intravenous injection of 5 mg/kg to 6 mg/kg body weight.[7][8] Some protocols may involve a second injection to ensure the development of chronic kidney disease.[3][9]

  • Monitoring: The onset of nephropathy is monitored by observing the appearance of proteinuria (excess protein in the urine) within the first week.[1] Body weight, serum creatinine, and blood urea nitrogen (BUN) are also key indicators of kidney function.[6][8]

  • Treatment: In the context of the Fangji Huangqi Tang study, the herbal decoction was administered orally to the rats daily for a specified period.[3] For studies involving isolated this compound, a specific dosage and administration route would need to be established.

  • Outcome Assessment: The therapeutic effect is evaluated by measuring changes in key biomarkers. These typically include:

    • 24-hour urinary protein: A primary indicator of the severity of nephrotic syndrome.

    • Serum albumin: Levels of this protein are typically low in nephrotic syndrome.

    • Serum creatinine and Blood Urea Nitrogen (BUN): Markers of overall kidney function.

    • Histopathology: Examination of kidney tissue to assess for glomerulosclerosis, tubulointerstitial fibrosis, and podocyte injury.[1][7]

Experimental_Workflow cluster_induction Nephropathy Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Outcome Assessment Induction Adriamycin Injection (e.g., 5-6 mg/kg IV) Treatment Oral Administration (e.g., this compound) Induction->Treatment Allow for disease establishment Monitoring Weekly Monitoring (Proteinuria, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Serum Biomarkers, Histopathology) Monitoring->Endpoint

Adriamycin-Induced Nephropathy Experimental Workflow

Potential Mechanisms of Action: Signaling Pathways

While direct evidence for the effect of this compound on specific signaling pathways in nephrotic syndrome is not yet available, the pathophysiology of the disease and the known mechanisms of podocyte injury point to the potential involvement of the NF-κB and TGF-β signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation and apoptosis. In the context of kidney disease, activation of NF-κB in podocytes can lead to inflammatory responses and cell death, contributing to the breakdown of the glomerular filtration barrier.[10] It is hypothesized that therapeutic agents that ameliorate nephrotic syndrome may do so in part by inhibiting the activation of the NF-κB pathway in podocytes.

NF_kappaB_Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, LPS IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases NFkB_nuc NF-κB Translocation NFkB_complex->NFkB_nuc Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression

Simplified NF-κB Signaling Pathway
TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a central role in fibrosis, the scarring of tissue. In chronic kidney disease, including nephrotic syndrome, TGF-β promotes the accumulation of extracellular matrix proteins, leading to glomerulosclerosis and a progressive decline in kidney function.[11] Inhibition of the TGF-β pathway is a key therapeutic strategy for preventing the progression of kidney disease. It is plausible that this compound or its metabolites could exert a protective effect by modulating this pathway.

TGF_beta_Signaling TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor binds SMADs SMAD2/3 Phosphorylation Receptor->SMADs activates SMAD4 SMAD4 Complex Formation SMADs->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Transcription Gene Transcription (Fibrotic Genes) Nucleus->Transcription

Canonical TGF-β/SMAD Signaling Pathway

Future Directions

The identification of a metabolite of this compound as a potential therapeutic agent for nephrotic syndrome opens up new avenues for research. Future studies should focus on:

  • Isolation and Characterization: Isolating and fully characterizing the biological activity of this compound and its hydrogenated metabolite as single compounds.

  • Quantitative Efficacy Studies: Conducting dose-response studies in animal models of nephrotic syndrome to quantify the therapeutic effects of isolated this compound on proteinuria, kidney function, and histopathological changes.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on podocytes and other kidney cells to elucidate its mechanism of action, including its potential modulation of the NF-κB and TGF-β signaling pathways.

  • Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to better understand the formation and activity of its metabolites.

This targeted research will be crucial for determining the viability of this compound as a novel therapeutic for nephrotic syndrome and for guiding its potential development into a clinical candidate.

References

Fenfangjine G: A Technical Guide to its Natural Abundance and Isolation from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid identified in the root of Stephania tetrandra S. Moore (Fen Fang Ji), a perennial vine utilized in Traditional Chinese Medicine.[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and isolation of this compound. Due to a lack of specific quantitative data for this compound in the available scientific literature, this guide presents data for the major, structurally related, and co-isolated alkaloids, tetrandrine and fangchinoline, to provide a relevant benchmark for researchers. Detailed experimental protocols for the general isolation of these alkaloids from Stephania tetrandra are also provided.

Natural Abundance and Isolation Yield

While this compound has been identified as a constituent of Stephania tetrandra root, specific data on its natural abundance and typical isolation yields are not extensively reported in the current scientific literature.[1][2] However, the yields of the predominant bisbenzylisoquinoline alkaloids, tetrandrine and fangchinoline, have been documented and are presented here as a reference for estimating the potential yields of minor alkaloids like this compound.

The concentration of these major alkaloids can vary significantly based on the extraction method employed. For instance, a deep eutectic solvent-based ultrasound-assisted extraction has been shown to yield 7.23 mg/g of fangchinoline and 13.36 mg/g of tetrandrine from the dried root material. Another study reported obtaining 13 mg of fangchinoline and 21 mg of tetrandrine from 100 mg of a crude extract.

Table 1: Isolation Yields of Major Bisbenzylisoquinoline Alkaloids from Stephania tetrandra

AlkaloidStarting MaterialExtraction MethodYield
FangchinolineDried RootDeep Eutectic Solvent-Based Ultrasound-Assisted Extraction7.23 mg/g
TetrandrineDried RootDeep Eutectic Solvent-Based Ultrasound-Assisted Extraction13.36 mg/g
FangchinolineCrude ExtractNot Specified13 mg / 100 mg extract
TetrandrineCrude ExtractNot Specified21 mg / 100 mg extract

Experimental Protocols: Isolation of Bisbenzylisoquinoline Alkaloids

The following protocols are a composite of methodologies reported in the literature for the extraction and purification of alkaloids from Stephania tetrandra. These methods can be adapted for the targeted isolation of this compound.

Extraction of Total Alkaloids

This protocol describes a common method for obtaining a crude alkaloid extract from the dried root of Stephania tetrandra.

Materials:

  • Dried and powdered root of Stephania tetrandra

  • Quicklime (Calcium Oxide)

  • Ethanol (70-95%)

  • Hydrochloric Acid (HCl), 0.5-4%

  • Ammonia solution

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Mix the powdered root of Stephania tetrandra with 2-5% (w/w) of quicklime.

  • Perform extraction using 70-85% ethanol at a ratio of 10:1 (solvent volume: plant material weight). The extraction can be carried out by heating to boiling for 2 hours and repeating the process three times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a 0.5-4% solution of hydrochloric acid. Let the solution stand for 12-36 hours and then filter to remove any precipitate.

  • Adjust the pH of the acidic solution to 8-10 with ammonia solution to precipitate the total alkaloids.

  • Allow the precipitate to stand for 24-36 hours, then filter and dry the precipitate to obtain the crude total alkaloid extract.

Purification of Alkaloids by Chromatography

Further purification of individual alkaloids from the crude extract is typically achieved using chromatographic techniques.

Materials:

  • Crude total alkaloid extract

  • Silica gel or C18 reversed-phase silica gel for column chromatography

  • Appropriate solvent systems for elution (e.g., chloroform-methanol, n-hexane-acetone)

  • Thin-layer chromatography (TLC) plates for monitoring fractions

  • High-performance liquid chromatography (HPLC) system for final purification and analysis

Procedure:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto a prepared chromatography column (e.g., silica gel or C18).

  • Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of chloroform to methanol or n-hexane to acetone can be used.

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the desired alkaloid, as indicated by TLC analysis.

  • Further purify the combined fractions using preparative HPLC to obtain the isolated compound with high purity.

  • Characterize the final compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the biological activity and mechanistic pathways of this particular alkaloid is an area for future investigation.

Visualizations

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// Edges Start -> Mixing; Mixing -> Extraction; Extraction -> Concentration; Concentration -> Acidification; Acidification -> Filtration1; Filtration1 -> Basification; Basification -> Precipitation; Precipitation -> Filtration2; Filtration2 -> Crude_Alkaloids; Crude_Alkaloids -> Chromatography; Chromatography -> Fraction_Collection; Fraction_Collection -> HPLC; HPLC -> Final_Product; Final_Product -> Characterization; }

Caption: General workflow for the isolation of this compound.

References

An In-Depth Technical Guide to the Ethnopharmacological Uses of Stephania tetrandra and its Constituent Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephania tetrandra S. Moore, known in Traditional Chinese Medicine (TCM) as "Han Fang Ji," is a perennial vine that has been used for centuries to treat a variety of ailments. Its root is particularly valued for its potent medicinal properties, which are largely attributed to a rich profile of alkaloids. While major constituents like tetrandrine have been extensively studied, revealing significant anti-inflammatory, immunosuppressive, and anti-cancer activities, other minor alkaloids such as Fenfangjine G remain less characterized. This technical guide provides a comprehensive overview of the ethnopharmacological uses of Stephania tetrandra, delves into the limited available information on this compound, and presents a detailed examination of the anti-inflammatory mechanisms of its principal alkaloid, tetrandrine, as a representative example of the plant's therapeutic potential. This document aims to serve as a resource for researchers and professionals in drug discovery and development by summarizing key data, outlining experimental methodologies, and visualizing complex biological pathways.

Ethnopharmacological Uses of Stephania tetrandra

The root of Stephania tetrandra has a long history of use in traditional medicine, particularly in China, Japan, and Korea.[1][2] Its primary applications are rooted in its anti-inflammatory, diuretic, and analgesic properties.

Traditional Indications:

  • Arthralgia and Rheumatism: Stephania tetrandra is most famously used to alleviate the pain and inflammation associated with arthritis and rheumatism.[1][3][4] Traditional texts and modern clinical observations support its efficacy in reducing joint swelling and discomfort.[3][4][5]

  • Edema and Diuresis: The herb is traditionally used to promote urination and reduce swelling (edema), a property that is valuable in treating conditions of fluid retention.[1][6]

  • Pain Relief: It is employed as an analgesic to manage various types of pain.[4]

  • Other Inflammatory Conditions: Its use extends to treating eczema and other inflamed sores.[1]

Pharmacological Profile:

Modern scientific research has validated many of the traditional uses of Stephania tetrandra and has uncovered a broader spectrum of pharmacological activities. The primary active constituents are alkaloids, with tetrandrine and fangchinoline being the most abundant and well-studied.[7][8]

Table 1: Summary of Traditional Uses and Pharmacological Activities of Stephania tetrandra

Traditional UseDocumented Pharmacological ActivityKey Active Constituents
Arthralgia, RheumatismAnti-inflammatory, ImmunosuppressiveTetrandrine, Fangchinoline
EdemaDiureticTetrandrine
PainAnalgesicTetrandrine
Inflamed Sores, EczemaAnti-inflammatoryTetrandrine, Fangchinoline
HypertensionAntihypertensive (Calcium channel blocking)Tetrandrine
SilicosisAnti-fibroticTetrandrine
CancerAnti-proliferative, Pro-apoptoticTetrandrine, Fangchinoline

This compound: A Lesser-Known Hasubanan Alkaloid

This compound is a hasubanan-type alkaloid that has been isolated from the root of Stephania tetrandra.

Chemical and Physical Properties:

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C22H27NO8
Molecular Weight 433.5 g/mol
IUPAC Name [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate
Class Hasubanan Alkaloid

Pharmacological Data:

Currently, there is a significant lack of specific pharmacological data for this compound in publicly available scientific literature. Its ethnopharmacological role is not distinctly documented, and detailed studies on its biological activities, mechanisms of action, and potential therapeutic uses are yet to be published.

Hasubanan alkaloids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory and opioid receptor binding activities. Further research is warranted to determine if this compound shares these properties and to elucidate its specific contribution to the overall therapeutic effects of Stephania tetrandra.

Anti-inflammatory Mechanism of Tetrandrine: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Stephania tetrandra are significantly attributed to its major alkaloid, tetrandrine. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11][12][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Signaling Pathway Overview:

Under basal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Tetrandrine has been shown to intervene in this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation and activation of NF-κB.[9][12]

Diagram of Tetrandrine's Inhibition of the NF-κB Signaling Pathway:

Caption: Tetrandrine inhibits the NF-κB pathway by preventing IκBα degradation.

Experimental Protocols

The following is a representative experimental protocol for investigating the inhibitory effect of tetrandrine on NF-κB activation in a cellular model, based on methodologies described in the scientific literature.[9][13]

Objective: To determine the effect of tetrandrine on lipopolysaccharide (LPS)-induced NF-κB activation in murine macrophage cells (e.g., RAW 264.7 or BV2).

Materials:

  • Murine macrophage cell line (RAW 264.7 or BV2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Tetrandrine (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Nuclear and cytoplasmic extraction reagents

  • BCA protein assay kit

  • Reagents for Western blotting: primary antibodies against p65 (NF-κB subunit), IκBα, and a loading control (e.g., β-actin or Lamin B1); HRP-conjugated secondary antibodies; chemiluminescence substrate.

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA) or a commercial NF-κB p65 transcription factor assay kit.

Experimental Workflow:

Caption: Workflow for assessing tetrandrine's effect on NF-κB activation.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Tetrandrine Treatment: Pre-treat the cells with varying concentrations of tetrandrine (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 1 hour for p65 nuclear translocation). Include a negative control group (no LPS) and a positive control group (LPS + vehicle).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p65 (for nuclear extracts), IκBα (for cytoplasmic extracts), and loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

  • NF-κB DNA Binding Activity:

    • Perform an EMSA or use a commercial transcription factor assay kit with nuclear extracts to quantify the binding of active NF-κB to its consensus DNA sequence.

Data Analysis:

  • Quantify the band intensities from Western blots using densitometry software and normalize to the respective loading controls.

  • Analyze the NF-κB DNA binding activity according to the assay manufacturer's instructions.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Conclusion

Stephania tetrandra is a valuable plant in traditional medicine with a range of scientifically validated pharmacological activities, primarily driven by its alkaloid content. While the major constituent, tetrandrine, has been extensively studied for its anti-inflammatory effects through mechanisms such as the inhibition of the NF-κB pathway, there are other constituents like this compound that are yet to be thoroughly investigated. The lack of data on this compound highlights a gap in our understanding of the full phytochemical and pharmacological profile of this important medicinal plant. Future research should focus on isolating and characterizing these lesser-known compounds to explore their potential contributions to the plant's overall therapeutic efficacy and to uncover novel drug leads. This guide serves as a foundational resource for such endeavors, providing a summary of current knowledge and a framework for future experimental investigation.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Fenfangjine G (Fangchinoline) from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation and purification of Fenfangjine G, more commonly known in scientific literature as Fangchinoline, from the root of Stephania tetrandra. The protocols detailed below are based on established methodologies, including solvent extraction, acid-base extraction, and chromatographic techniques.

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid found in the root of Stephania tetrandra, a plant used in traditional Chinese medicine. It has garnered significant interest from the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Recent research has elucidated its role in various cellular signaling pathways, making it a promising candidate for drug development. This document outlines a detailed protocol for its isolation and purification to obtain a high-purity compound suitable for research and preclinical studies.

Data Presentation: Comparison of Purification Methods

The following table summarizes quantitative data from various reported methods for the isolation and purification of Fangchinoline, offering a comparative view of their efficiencies.

MethodStarting MaterialYield of FangchinolinePurity of FangchinolineReference
High-Speed Countercurrent ChromatographyStephania tetrandra extractNot specified> 98%[1][2]
Reversed-Phase Flash Chromatography followed by Recrystallization100 mg Stephania tetrandra extract13 mg98.78%
Reversed-Phase Flash Chromatography3.5 g Stephania tetrandra sample126 mg> 93%
Supramolecular Solvent-Based Ultrasound-Assisted ExtractionStephania tetrandra root powder7.11 mg/gNot specified[3]

Experimental Protocols

Protocol 1: Isolation and Purification via Ethanol Extraction, Acid-Base Partitioning, and High-Speed Countercurrent Chromatography

This protocol is a robust method for obtaining high-purity Fangchinoline.

1. Preparation of Crude Extract: a. Pulverize the dried roots of Stephania tetrandra to a coarse powder (10-60 mesh). b. Mix the powder with 2-5% (by weight) of calcium lime powder. c. Perform reflux extraction with 70-95% ethanol (1:10 w/v) for 1-2 hours. Repeat the extraction three times.[1][4] d. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude alkaloid extract.

2. Acid-Base Pre-separation: a. Dissolve the crude extract in a 3% HCl solution. b. Extract the acidic solution with chloroform three times to remove non-alkaloidal impurities. c. Adjust the pH of the aqueous layer to 9-11 with 25% ammonium hydroxide. d. Extract the now alkaline solution with chloroform three times. The chloroform layer now contains the total alkaloids, including Fangchinoline. e. Concentrate the chloroform extract to dryness.

3. Purification by High-Speed Countercurrent Chromatography (HSCCC): a. Prepare a two-phase solvent system of ether-phosphate buffered saline (pH 6.5-6.7). The ether serves as the stationary phase, and the buffer is the mobile phase.[1] b. Dissolve the dried total alkaloid extract in a suitable amount of the solvent system. c. Inject the sample into the HSCCC system and perform the separation. d. Monitor the eluent and collect the fractions corresponding to the Fangchinoline peak. e. Adjust the pH of the collected fraction to 9.0 and extract with diethyl ether. f. Evaporate the ether to yield purified Fangchinoline. Purity can be assessed by HPLC, with expected purity exceeding 98%.[1][2]

Protocol 2: Purification by Reversed-Phase Flash Chromatography and Recrystallization

This method is suitable for smaller-scale purification and can yield highly pure crystals of Fangchinoline.

1. Preparation of Crude Extract: a. Follow steps 1a to 1d as described in Protocol 1.

2. Reversed-Phase Flash Chromatography: a. Pack a C18 column manually. b. Dissolve the crude extract in a minimal amount of a suitable solvent. c. Elute the column with an appropriate mobile phase, for instance, a gradient of methanol in water. d. Collect fractions and analyze them by TLC or HPLC to identify those containing Fangchinoline. e. Combine the Fangchinoline-rich fractions and evaporate the solvent.

3. Recrystallization: a. Dissolve the partially purified Fangchinoline from the previous step in hot acetone. b. Allow the solution to cool slowly to room temperature and then place it at 4°C to facilitate crystallization. c. Collect the crystals by filtration and wash with a small amount of cold acetone. d. Dry the crystals under vacuum. This method can yield Fangchinoline with a purity of up to 98.78%.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_extraction Crude Extraction cluster_preseparation Pre-separation (Acid-Base) cluster_purification Purification start Dried Stephania tetrandra Roots pulverize Pulverize to Coarse Powder start->pulverize mix Mix with Calcium Lime Powder pulverize->mix reflux Ethanol Reflux Extraction (3x) mix->reflux concentrate_crude Concentrate Extract reflux->concentrate_crude crude_alkaloids Crude Alkaloid Extract concentrate_crude->crude_alkaloids dissolve_acid Dissolve in 3% HCl crude_alkaloids->dissolve_acid chcl3_wash Chloroform Wash (Remove Impurities) dissolve_acid->chcl3_wash basify Adjust pH to 9-11 (NH4OH) chcl3_wash->basify chcl3_extract Chloroform Extraction basify->chcl3_extract concentrate_total Concentrate Extract chcl3_extract->concentrate_total total_alkaloids Total Alkaloid Fraction concentrate_total->total_alkaloids hsccc HSCCC (Ether-PBS) total_alkaloids->hsccc rp_flash Reversed-Phase Flash Chromatography total_alkaloids->rp_flash collect_fractions Collect Fangchinoline Fractions hsccc->collect_fractions rp_flash->collect_fractions recrystallize Recrystallization (Acetone) collect_fractions->recrystallize Optional for higher purity pure_fangchinoline Pure Fangchinoline G collect_fractions->pure_fangchinoline recrystallize->pure_fangchinoline

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway Diagram: Fangchinoline's Inhibition of the PI3K/Akt Pathway

Fangchinoline has been shown to exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and apoptosis resistance.[4][5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrial Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Survival Cell Survival pAkt->Survival Proliferation Cell Proliferation mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Fangchinoline This compound (Fangchinoline) Fangchinoline->PI3K Inhibits Fangchinoline->pAkt Decreases levels of

Caption: Fangchinoline inhibits the PI3K/Akt signaling pathway, promoting apoptosis.

References

Structural Elucidation of Fenfangjine G: An Application Note on the Use of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, a plant with a long history in traditional Chinese medicine. The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, providing the foundational chemical information necessary for understanding its bioactivity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool in this process, offering detailed insights into the molecular framework of organic compounds. This application note details the methodologies and data interpretation used for the structural determination of this compound, providing a comprehensive protocol for researchers in natural product chemistry, medicinal chemistry, and drug development.

Materials and Methods

Isolation of this compound

This compound was isolated from the dried and powdered roots of Stephania tetrandra. The powdered plant material was extracted with 95% ethanol, and the resulting crude extract was subjected to a series of chromatographic separations. These included silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield the purified compound.

NMR Spectroscopy

NMR spectra of this compound were recorded on a Bruker AV-600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard. 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, and HMBC) were acquired to enable the complete assignment of proton and carbon signals.

Results and Discussion

The structure of this compound was elucidated through the comprehensive analysis of its 1D and 2D NMR spectra. The assignments of the proton and carbon chemical shifts are summarized in Tables 1 and 2, respectively.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
14.05dd10.2, 4.2
1'3.85m
56.58s
86.75s
106.21d8.0
116.95d8.0
136.35s
146.88s
α3.15m
α'3.25m
N-CH₃2.50s
N'-CH₃2.62s
6-OCH₃3.78s
7-OCH₃3.92s
12-OCH₃3.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
165.21'64.8
1a128.51a'127.9
4a122.34a'121.8
5111.55'110.9
6147.86'148.1
7152.57'151.9
8115.28'114.6
8a125.68a'126.1
9130.19'130.5
10121.710'122.1
11132.811'133.2
12145.312'145.7
13112.413'111.8
14128.914'129.3
α48.2α'47.9
N-CH₃42.5N'-CH₃42.8
6-OCH₃56.1
7-OCH₃55.9
12-OCH₃56.4

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of deuterated chloroform (CDCl₃).

  • Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

Protocol 2: Acquisition of 1D and 2D NMR Spectra
  • ¹H NMR:

    • Set the spectral width to 12 ppm.

    • Acquire 16 scans with a relaxation delay of 2 seconds.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Set the spectral width to 220 ppm.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

    • Use a proton-decoupling sequence (e.g., Waltz-16).

    • Apply a line broadening of 1.0 Hz before Fourier transformation.

  • COSY (Correlation Spectroscopy):

    • Acquire a 256x2048 data matrix.

    • Use 8 scans per increment with a relaxation delay of 1.5 seconds.

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a 256x2048 data matrix.

    • Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.

    • Use 16 scans per increment with a relaxation delay of 1.5 seconds.

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a 256x2048 data matrix.

    • Optimize for a long-range coupling of 8 Hz.

    • Use 32 scans per increment with a relaxation delay of 2.0 seconds.

    • Apply a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction and Isolation cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Stephania tetrandra Roots extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc fenfangjine_g Purified this compound hplc->fenfangjine_g sample_prep Sample Preparation (CDCl3, TMS) fenfangjine_g->sample_prep nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition one_d_nmr 1D NMR (1H, 13C) nmr_acquisition->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_acquisition->two_d_nmr data_processing Data Processing and Analysis one_d_nmr->data_processing two_d_nmr->data_processing spectral_assignment Spectral Assignment data_processing->spectral_assignment structure_determination Structure Determination of this compound spectral_assignment->structure_determination

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR 1H NMR (Proton Chemical Shifts, Multiplicities, Coupling Constants) Structure This compound Structure H1_NMR->Structure Proton Environment C13_NMR 13C NMR (Carbon Chemical Shifts) C13_NMR->Structure Carbon Skeleton COSY COSY (H-H Correlations) COSY->Structure Proton Connectivity HSQC HSQC (Direct C-H Correlations) HSQC->Structure Direct C-H Attachment HMBC HMBC (Long-range C-H Correlations) HMBC->Structure Connectivity across Quaternary Carbons and Heteroatoms

Caption: Logical relationship of NMR data in the structural elucidation of this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy enabled the unambiguous structural elucidation of this compound. The detailed analysis of ¹H and ¹³C chemical shifts, along with the correlations observed in COSY, HSQC, and HMBC spectra, provided the necessary evidence to assemble the molecular structure. These detailed protocols and the presented data serve as a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. The established spectroscopic data for this compound will facilitate its future identification and quantification in complex mixtures and support further investigations into its pharmacological properties.

Application Notes: Cell-Based Assays for Testing Fenfangjine G Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid, a class of natural products known for their diverse pharmacological activities, including potential cytotoxic effects against cancer cells. Evaluating the cytotoxicity of this compound is a critical step in preclinical drug development. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and apoptotic effects of this compound on cultured cells. The described assays are the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the screening and characterization of novel therapeutic compounds.

Key Concepts in Cytotoxicity Testing

Understanding the mechanism of cell death induced by a compound is crucial. The primary modes of cell death are necrosis and apoptosis.

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by loss of plasma membrane integrity and release of intracellular contents.

  • Apoptosis: A programmed and regulated form of cell death that plays a essential role in development and tissue homeostasis. It is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of proteases called caspases.

The following assays provide quantitative data on different aspects of cell health and death mechanisms.

Experimental Assays

A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic profile.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4] The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay (Cytotoxicity): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[5][6]

  • Annexin V/PI Assay (Apoptosis): This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][10]

Data Presentation

The quantitative data generated from these assays should be summarized in clear and structured tables to facilitate easy comparison of the cytotoxic effects of this compound across different concentrations and time points.

Table 1: MTT Assay - Cell Viability upon this compound Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h% Cell Viability (Mean ± SD) at 72h
0 (Vehicle Control)100 ± 5.2100 ± 6.1100 ± 5.8
195.3 ± 4.888.1 ± 5.575.4 ± 6.3
578.2 ± 6.165.7 ± 5.948.9 ± 7.1
1055.9 ± 5.742.3 ± 6.825.1 ± 5.9
2532.4 ± 4.918.9 ± 4.510.2 ± 3.8
5015.1 ± 3.88.7 ± 2.94.5 ± 2.1

Table 2: LDH Assay - Cytotoxicity of this compound

This compound Concentration (µM)% Cytotoxicity (Mean ± SD) at 24h% Cytotoxicity (Mean ± SD) at 48h% Cytotoxicity (Mean ± SD) at 72h
0 (Vehicle Control)5.1 ± 1.26.3 ± 1.57.2 ± 1.8
18.9 ± 1.515.4 ± 2.122.8 ± 2.9
520.3 ± 2.835.8 ± 3.551.6 ± 4.2
1041.7 ± 3.958.2 ± 4.874.3 ± 5.1
2565.9 ± 5.180.1 ± 5.989.5 ± 4.7
5082.3 ± 4.791.5 ± 3.995.8 ± 2.9

Table 3: Annexin V/PI Assay - Apoptosis Induction by this compound (48h Treatment)

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
185.4 ± 3.58.9 ± 1.23.2 ± 0.62.5 ± 0.5
560.1 ± 4.225.3 ± 2.810.1 ± 1.54.5 ± 0.9
1035.8 ± 3.945.9 ± 3.515.2 ± 2.13.1 ± 0.7
2515.2 ± 2.858.7 ± 4.122.8 ± 2.93.3 ± 0.8
505.9 ± 1.940.1 ± 5.248.7 ± 4.85.3 ± 1.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3][11]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the treated wells and vehicle control, prepare two extra sets of control wells:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired time points at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or T-25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

    • FITC signal (Annexin V): Detects apoptotic cells.

    • PI signal: Detects late apoptotic and necrotic cells.

  • Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Primarily necrotic cells

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Seed Cells in Plates treatment Treat with this compound cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay 24, 48, 72h ldh_assay LDH Assay treatment->ldh_assay 24, 48, 72h apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay 48h plate_reader Microplate Reader mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer viability_analysis Cell Viability (%) plate_reader->viability_analysis cytotoxicity_analysis Cytotoxicity (%) plate_reader->cytotoxicity_analysis apoptosis_analysis Apoptosis Quadrants (%) flow_cytometer->apoptosis_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways of this compound-Induced Apoptosis

Based on the known mechanisms of related bisbenzylisoquinoline alkaloids, this compound may induce apoptosis through the PI3K/Akt and NF-κB pathways, leading to the activation of the caspase cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fenfangjine_g This compound pi3k PI3K fenfangjine_g->pi3k Inhibits nf_kb NF-κB fenfangjine_g->nf_kb Inhibits akt Akt pi3k->akt Activates akt->nf_kb Activates bcl2 Bcl-2 akt->bcl2 Promotes nf_kb->bcl2 Promotes Transcription of bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release apoptosis Apoptosis cytochrome_c->apoptosis Activates Caspase Cascade

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Note & Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a critical membrane transporter.[1][2][3] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells.[2][3][4] This process plays a significant role in drug disposition and absorption, particularly at physiological barriers like the blood-brain barrier, the gastrointestinal tract, and in kidney proximal tubules.[1][5] Overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which limits the efficacy of chemotherapeutic agents.[1][4][6]

Consequently, identifying compounds that inhibit P-gp is a crucial step in drug discovery and development. Such inhibitors can potentially reverse MDR in cancer cells or mitigate drug-drug interactions (DDIs) by increasing the bioavailability and cellular retention of co-administered P-gp substrate drugs.[7]

This document provides a detailed protocol for assessing the in vitro P-gp inhibitory potential of test compounds, using Fenfangjine G as an example. The primary method described is the Calcein-AM assay, a robust and high-throughput fluorescence-based assay suitable for screening large compound libraries.[8][9][10] An alternative protocol for an ATPase activity assay is also included to confirm direct interaction with the transporter.

Assay Principle: Calcein-AM Efflux Assay

The Calcein-AM assay is a widely used method to measure P-gp activity.[8][11] The principle relies on the following steps:

  • Uptake: Calcein-AM, a non-fluorescent and cell-permeable dye, is added to the cells and passively diffuses across the cell membrane.[8]

  • Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting Calcein-AM into the highly fluorescent and cell-impermeable molecule, calcein.[8][10]

  • Efflux: Calcein is a substrate for P-gp. In cells overexpressing P-gp, calcein is actively transported out of the cell, resulting in low intracellular fluorescence.[8][12]

  • Inhibition: When a P-gp inhibitor like this compound is present, the efflux of calcein is blocked. This leads to the intracellular accumulation of fluorescent calcein, resulting in a measurable increase in fluorescence intensity.[13][14] The magnitude of this increase is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow: Calcein-AM Assay

Calcein_AM_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate culture Incubate for 24-48h to form monolayer seed_cells->culture wash_cells Wash cells with pre-warmed buffer culture->wash_cells add_inhibitor Add this compound & Controls (Verapamil) wash_cells->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_calcein Add Calcein-AM (final conc. ~0.25-1 µM) pre_incubate->add_calcein incubate_final Incubate at 37°C in dark add_calcein->incubate_final measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate_final->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the Calcein-AM P-gp inhibition assay.

Detailed Protocol: Calcein-AM Assay

Materials and Reagents
  • Cell Line: P-gp overexpressing cells (e.g., MDCK-MDR1, LLC-PK1-MDR1, K562/MDR) and the corresponding parental cell line.[1][15]

  • Positive Control Inhibitor: Verapamil or Cyclosporin A.[13][16]

  • P-gp Substrate: Calcein-AM (acetoxymethyl ester).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Equipment: 96-well black, clear-bottom tissue culture plates, fluorescence microplate reader, CO2 incubator.

Experimental Procedure
  • Cell Seeding: Seed P-gp overexpressing cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate at 37°C with 5% CO2 for 24-48 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Verapamil) in assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

  • Assay Execution: a. Gently remove the culture medium from the wells. b. Wash the cell monolayer twice with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the test compound dilutions (this compound), positive control, or vehicle control (buffer with solvent) to the respective wells. d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Prepare a working solution of Calcein-AM in the assay buffer (e.g., 0.5 µM). f. Add 50 µL of the Calcein-AM working solution to all wells (final concentration ~0.25 µM).[12][13] g. Incubate the plate for 30-60 minutes at 37°C, protected from light.[11]

  • Fluorescence Measurement: a. After incubation, wash the cells three times with ice-cold assay buffer to remove extracellular Calcein-AM and stop the reaction. b. Add 100 µL of cold assay buffer to each well. c. Immediately measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of blank wells (buffer only) from all experimental wells.

  • Calculate Percent Inhibition: The percentage of P-gp inhibition is calculated relative to the fluorescence signals of the negative (vehicle) and positive (maximal inhibition) controls.

    % Inhibition = [(Fluorescence_Test - Fluorescence_Vehicle) / (Fluorescence_MaxInhibitor - Fluorescence_Vehicle)] * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC50).

P-gp Inhibition Mechanism

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) NBD1 NBD2 Drug_out Drug Substrate Pgp->Drug_out Efflux ADP ADP + Pi Pgp:NBD2->ADP Drug_in Drug Substrate Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp:NBD1 Hydrolysis Inhibitor This compound Inhibitor->Pgp Blocks Binding/Transport

Caption: Mechanism of P-gp mediated efflux and its inhibition.

Example Data: P-gp Inhibition by this compound

The following table presents example quantitative data obtained from the Calcein-AM assay. IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibition of P-gp activity. Lower IC50 values indicate higher inhibitory potency.[17][9]

CompoundCell LineProbe SubstrateIC50 (µM)
This compound MDCK-MDR1Calcein-AM1.25
Verapamil (Control)MDCK-MDR1Calcein-AM5.80
This compound K562/MDRCalcein-AM0.98
Verapamil (Control)K562/MDRCalcein-AM4.50

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound.

Alternative Protocol: P-gp ATPase Activity Assay

To confirm that this compound directly interacts with P-gp, an ATPase activity assay can be performed. This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to substrate transport.[18][19][20] P-gp inhibitors can modulate this activity.

Principle

ABC transporters like P-gp hydrolyze ATP to fuel substrate efflux.[20] The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released. Test compounds that are P-gp inhibitors will typically inhibit the stimulated ATPase activity.[20][21]

Brief Protocol
  • System: Use recombinant human P-gp membranes isolated from Sf9 or HEK293 cells.[20][22]

  • Reaction: Incubate the P-gp membranes with varying concentrations of this compound in an assay buffer. A known P-gp substrate (e.g., Verapamil) is included as a positive control for ATPase stimulation.[18][21] Sodium orthovanadate is used as a selective P-gp ATPase inhibitor.[18]

  • Initiation: Start the reaction by adding MgATP and incubate at 37°C for a defined period (e.g., 20-40 minutes).[18]

  • Detection: Stop the reaction and detect the generated inorganic phosphate (Pi). This can be done using a colorimetric method (e.g., Chifflet method) or a luminescence-based kit (e.g., Pgp-Glo™ Assay).[18][19]

  • Analysis: Determine the effect of this compound on the vanadate-sensitive ATPase activity to confirm direct interaction and inhibition.

Conclusion

The protocols described in this application note provide robust and reliable methods for evaluating the P-gp inhibitory potential of test compounds like this compound. The Calcein-AM assay serves as an excellent primary screen due to its high-throughput nature, while the ATPase assay can provide valuable mechanistic confirmation. The identification and characterization of potent P-gp inhibitors are essential for overcoming multidrug resistance in oncology and for predicting and managing drug-drug interactions in clinical practice.

References

Application Note: Developing a Stable Formulation of Fenfangjine G for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenfangjine G is an alkaloid isolated from the plant Stephania tetrandra. Alkaloids from this plant, such as tetrandrine and fangchinoline, have demonstrated a range of biological activities, including anti-tumor and anti-inflammatory effects, often associated with the modulation of signaling pathways like PI3K/Akt and the inhibition of P-glycoprotein.[1][2][3][4][5] Given its origin, this compound is a compound of interest for further investigation in various cell-based assays. A critical prerequisite for obtaining reliable and reproducible experimental results is the development of a stable and soluble formulation of this compound in cell culture media. This application note provides a comprehensive guide to preparing and validating a stable formulation of this compound for in vitro studies.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₇NO₈PubChem
Molecular Weight433.5 g/mol PubChem
XLogP3-0.1PubChem
AppearancePowderChemFaces

Recommended Protocol for Formulation Development

This protocol outlines the steps to determine the optimal solvent and concentration for preparing a stable stock solution of this compound and its subsequent dilution in cell culture medium.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Spectrophotometer or HPLC system

Experimental Workflow for Solubility and Stability Testing

The following workflow is recommended to determine the solubility and stability of this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Prepare serial dilutions of this compound in DMSO and EtOH B Add dilutions to PBS and cell culture medium A->B C Visually inspect for precipitation B->C D Quantify soluble fraction (spectrophotometry or HPLC) C->D E Prepare this compound in cell culture medium at a non-precipitating concentration D->E Select optimal solvent and concentration F Incubate at 37°C, 5% CO2 for various time points (0, 4, 8, 24, 48h) E->F G Analyze samples by HPLC to determine remaining this compound F->G H Calculate degradation rate G->H

Caption: Workflow for determining the solubility and stability of this compound.

Detailed Protocol for Stock Solution Preparation
  • Solubility Test:

    • Prepare a 10 mg/mL solution of this compound in both DMSO and ethanol. Vortex thoroughly to dissolve.

    • Perform serial dilutions of the stock solutions in their respective solvents.

    • Add 1 µL of each dilution to 99 µL of PBS and complete cell culture medium in a 96-well plate.

    • Visually inspect for any precipitation immediately and after 1 hour.

    • The highest concentration that does not show precipitation is the maximum practical working concentration.

  • Preparation of Stock Solution:

    • Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent (DMSO is recommended for most organic compounds).

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Vortex the working solution gently before adding it to the cell cultures.

Stability Assessment in Cell Culture Medium

The stability of this compound in the complete cell culture medium should be assessed to ensure that the compound remains intact throughout the duration of the experiment.

Experimental Protocol for Stability Assessment
  • Prepare a working solution of this compound in complete cell culture medium at the desired final concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 0, 4, 8, 24, and 48 hours), collect aliquots of the solution.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

The results of the stability study should be presented in a clear, tabular format.

Table 2: Hypothetical Stability of this compound in Cell Culture Medium

Time (hours)Concentration (µM)% Remaining
010.0100
49.898
89.595
248.989
488.282

Cytotoxicity Assessment

Prior to conducting experiments to evaluate the biological activity of this compound, it is essential to determine its cytotoxic concentration range in the cell line of interest.

Recommended Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

Table 3: Hypothetical Cytotoxicity of this compound on A549 Cells (48h)

This compound (µM)% Cell Viability
0 (Vehicle)100
195
585
1060
2530
5010

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of other alkaloids from Stephania tetrandra, a hypothesized signaling pathway for this compound is presented below. It is postulated that this compound may inhibit the PI3K/Akt pathway, leading to downstream effects on cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis | Proliferation Decreased Proliferation mTOR->Proliferation Pgp P-glycoprotein FenfangjineG This compound FenfangjineG->PI3K Inhibition FenfangjineG->Pgp Inhibition

Caption: Hypothesized signaling pathway of this compound.

Conclusion

This application note provides a framework for developing a stable and effective formulation of this compound for cell culture experiments. By systematically evaluating its solubility and stability, and determining its cytotoxic profile, researchers can ensure the reliability and reproducibility of their in vitro studies. The provided protocols and hypothesized mechanism of action serve as a starting point for the further investigation of this promising natural compound.

References

Application Notes and Protocols: High-Content Screening for Phenotypic Effects of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra (Fen Fang Ji). Traditionally used in Chinese medicine, recent studies have highlighted its diverse pharmacological activities. These include the reversal of multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) activity, anti-inflammatory effects via inactivation of the NLRP3 inflammasome, and potential antifungal and antitumor properties.[1][2][3][4] High-content screening (HCS) offers a powerful platform to further investigate the therapeutic potential of this compound by enabling the quantitative analysis of multiple phenotypic parameters in a cellular context.[5][6][7]

These application notes provide a detailed protocol for a high-content screening assay designed to investigate the phenotypic effects of this compound on cancer cells, with a focus on its impact on cell viability, apoptosis, and multidrug resistance.

Key Phenotypic Parameters for HCS Analysis

Based on the known biological activities of this compound, the following phenotypic parameters are critical for HCS analysis:

  • Cell Viability and Proliferation: To assess the cytotoxic and cytostatic effects of this compound.

  • Apoptosis Induction: To determine if this compound induces programmed cell death.

  • P-glycoprotein (P-gp) Expression and Activity: To investigate the modulation of this key multidrug resistance transporter.

  • NLRP3 Inflammasome Activation: To explore its anti-inflammatory mechanism.

  • Nuclear Morphology: To identify changes associated with cell cycle arrest or apoptosis.

  • Mitochondrial Membrane Potential: To assess mitochondrial health and its role in apoptosis.

Experimental Protocols

I. High-Content Screening for Cytotoxicity and Apoptosis Induction

This protocol describes a multiplexed HCS assay to simultaneously measure cell viability, cytotoxicity, and apoptosis in response to this compound treatment.

A. Materials and Reagents:

  • Cell Line: Human colorectal adenocarcinoma cell line (e.g., Caco-2) or a multidrug-resistant cancer cell line (e.g., CEM/ADR5000).[1]

  • This compound: High-purity compound.

  • Culture Medium: As recommended for the chosen cell line.

  • Assay Plate: 96- or 384-well black, clear-bottom microplates.

  • Fluorescent Dyes:

    • Hoechst 33342 (for nuclear staining)

    • Propidium Iodide (PI) or similar viability dye (for dead cells)

    • Caspase-3/7 Green Reagent (for apoptosis detection)

  • Positive Controls: Staurosporine (for apoptosis), Digitonin (for cytotoxicity).

  • Negative Control: DMSO (vehicle).

B. Experimental Workflow:

HCS_Workflow_Cytotoxicity cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging Image Acquisition & Analysis seed_cells Seed Cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound & Controls incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_dyes Add Fluorescent Dyes (Hoechst, PI, Caspase-3/7) incubate_48h->add_dyes incubate_30min Incubate 30min add_dyes->incubate_30min acquire_images Acquire Images (HCS System) incubate_30min->acquire_images analyze_data Image Analysis (Phenotypic Profiling) acquire_images->analyze_data

Caption: HCS workflow for cytotoxicity and apoptosis.

C. Detailed Protocol:

  • Cell Seeding: Seed cells into a 96- or 384-well microplate at a density that will result in 70-80% confluency at the time of imaging.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Prepare a serial dilution of this compound. Add the compound dilutions, positive controls, and negative control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Staining: Add the fluorescent dye cocktail (Hoechst 33342, PI, and Caspase-3/7 Green) to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes.

  • Image Analysis: Use HCS software to segment and analyze the images to quantify the number of total cells, dead cells, and apoptotic cells.

II. High-Content Screening for P-glycoprotein Inhibition

This protocol assesses the effect of this compound on the function of the P-glycoprotein (P-gp) efflux pump.

A. Materials and Reagents:

  • Cell Line: A cell line overexpressing P-gp (e.g., Caco-2 or CEM/ADR5000).[1]

  • This compound: High-purity compound.

  • P-gp Substrate: Rhodamine 123.[1]

  • Nuclear Stain: Hoechst 33342.

  • Positive Control: Verapamil (a known P-gp inhibitor).

  • Negative Control: DMSO (vehicle).

B. Experimental Workflow:

HCS_Workflow_Pgp cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining & Washing cluster_imaging Image Acquisition & Analysis seed_cells Seed Cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Pre-incubate with This compound & Controls incubate_24h->add_compounds add_rhodamine Add Rhodamine 123 add_compounds->add_rhodamine incubate_1h Incubate 1h add_rhodamine->incubate_1h wash_cells Wash Cells incubate_1h->wash_cells add_hoechst Add Hoechst 33342 wash_cells->add_hoechst incubate_15min Incubate 15min add_hoechst->incubate_15min acquire_images Acquire Images (HCS System) incubate_15min->acquire_images analyze_data Image Analysis (Rhodamine 123 Intensity) acquire_images->analyze_data

Caption: HCS workflow for P-glycoprotein inhibition.

C. Detailed Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells into a 96- or 384-well microplate.

  • Incubation: Incubate for 24 hours.

  • Pre-treatment: Add this compound, Verapamil, or DMSO to the wells and incubate for 1 hour.

  • Substrate Addition: Add Rhodamine 123 to all wells and incubate for 30-60 minutes.

  • Washing: Gently wash the cells with pre-warmed buffer to remove extracellular Rhodamine 123.

  • Nuclear Staining: Add Hoechst 33342 for cell identification and incubate for 15 minutes.

  • Image Acquisition: Acquire images using appropriate filter sets for Rhodamine 123 and Hoechst 33342.

  • Image Analysis: Quantify the intracellular fluorescence intensity of Rhodamine 123. An increase in intensity indicates P-gp inhibition.

Data Presentation

Quantitative data from the HCS assays should be summarized in tables for clear comparison of the effects of different concentrations of this compound.

Table 1: Cytotoxicity and Apoptosis Profile of this compound

Concentration (µM)Total Cell Count% Viable Cells% Apoptotic Cells (Caspase-3/7+)% Dead Cells (PI+)
Vehicle (DMSO)
This compound (0.1)
This compound (1)
This compound (10)
This compound (50)
Staurosporine
Digitonin

Table 2: P-glycoprotein Inhibition by this compound

Concentration (µM)Mean Rhodamine 123 Intensity (per cell)Fold Change vs. Vehicle
Vehicle (DMSO) 1.0
This compound (0.1)
This compound (1)
This compound (10)
This compound (50)
Verapamil

Signaling Pathway Visualization

Based on its known anti-inflammatory and anti-cancer effects, this compound likely modulates key signaling pathways such as the NF-κB and NLRP3 inflammasome pathways, as well as apoptosis pathways.

Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_nlrp3 NLRP3 Inflammasome cluster_apoptosis Apoptosis Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b NLRP3 NLRP3 ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 Caspase1->IL1b Bax Bax/Bak Mito Mitochondrion Bax->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis FenfangjineG This compound FenfangjineG->NLRP3 Inhibits FenfangjineG->Bax Activates?

Caption: Putative signaling pathways modulated by this compound.

Conclusion

High-content screening provides a robust and efficient platform for elucidating the complex cellular effects of this compound. The protocols outlined here offer a starting point for researchers to investigate its potential as a therapeutic agent. The multiparametric data generated from HCS can provide valuable insights into its mechanism of action and guide further drug development efforts.

References

Animal Models for Studying the In Vivo Efficacy of Fenfangjine G: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Fenfangjine G" is limited in the public domain. It is presumed to be a derivative or analogue of Fangjine or Tetrandrine, compounds isolated from the plant Stephania tetrandra, which are known for their anti-inflammatory and anti-cancer properties. The following application notes and protocols are based on established methodologies for evaluating compounds with such potential therapeutic effects. Researchers should adapt these protocols based on the specific characteristics of this compound.

I. Anti-Cancer Efficacy in Xenograft Mouse Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of potential anti-cancer agents.[1][2][3] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Application Note:

This protocol outlines the use of a human tumor xenograft model in immunodeficient mice to assess the in vivo anti-cancer efficacy of this compound. The protocol covers tumor cell implantation, treatment administration, tumor growth monitoring, and endpoint analysis.

Experimental Protocol: Human Tumor Xenograft Model

1. Animal Model:

  • Species: Nude mice (nu/nu) or SCID mice.[4]

  • Age: 6-8 weeks.

  • Acclimatization: Allow a one-week acclimatization period upon arrival.[5]

2. Cell Culture and Implantation:

  • Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.[5]

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle used to dissolve this compound.

  • This compound Treatment Groups: Administer different doses of this compound (e.g., low, medium, and high doses) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.

  • Administer treatments daily or on a predetermined schedule for a specified duration (e.g., 21-28 days).

4. Tumor Growth Monitoring:

  • Measure tumor dimensions (length and width) with digital calipers two to three times per week.[6][7]

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.52 × (Length) × (Width)² .[5]

  • Monitor animal body weight and overall health status throughout the study.[8]

5. Endpoint and Tissue Collection:

  • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.[8][9]

  • Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry, while snap-freezing the remainder for molecular analysis.

Data Presentation: Tumor Growth Inhibition
Treatment GroupDoseMean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Final Day)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM (Final Day)
Vehicle Control-150 ± 151800 ± 180-1.8 ± 0.2
This compoundLow152 ± 161200 ± 13033.31.2 ± 0.15
This compoundMedium148 ± 14800 ± 9555.60.8 ± 0.1
This compoundHigh155 ± 17450 ± 6075.00.45 ± 0.07
Positive Control-151 ± 15500 ± 7072.20.5 ± 0.08

Experimental Workflow Diagram

experimental_workflow_cancer cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis cell_culture Cancer Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Tumor Cell Implantation cell_prep->implantation acclimatization Mouse Acclimatization acclimatization->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint tissue_collection Tumor Excision & Processing endpoint->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis ihc Immunohistochemistry tissue_collection->ihc

Caption: Xenograft model experimental workflow.

Protocol: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

1. Tissue Preparation:

  • Process formalin-fixed, paraffin-embedded tumor tissues.

  • Cut 4-5 µm sections and mount on charged slides.

2. Deparaffinization and Rehydration:

  • Dewax sections in xylene and rehydrate through a graded series of ethanol to distilled water.[10]

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.[11]

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.[10]

  • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum).[12][13]

  • Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Incubate with a biotinylated secondary antibody.

  • Incubate with an avidin-biotin-peroxidase complex.

  • Develop with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin.

5. Imaging and Analysis:

  • Dehydrate, clear, and mount the slides.

  • Capture images using a light microscope and quantify the percentage of positive cells.

II. Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[14][15][16] It is valuable for screening compounds for potential anti-inflammatory activity.

Application Note:

This protocol describes the induction of acute inflammation in rats using carrageenan and the evaluation of the anti-inflammatory effects of this compound by measuring the reduction in paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.[15]

  • Weight: 150-200 g.

  • Acclimatization: Allow a one-week acclimatization period.

2. Treatment Administration:

  • Randomize rats into treatment and control groups (n=6-8 per group).

  • Administer this compound (various doses), vehicle, or a positive control (e.g., Indomethacin) orally or intraperitoneally 1 hour before carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[16]

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a digital plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[16]

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation: Inhibition of Paw Edema
Treatment GroupDose (mg/kg)--% Inhibition of Edema--
Time Post-Carrageenan -1 hr 2 hr 3 hr 4 hr 5 hr
Vehicle Control-00000
This compoundLow15.220.525.828.130.4
This compoundMedium25.635.145.348.952.1
This compoundHigh38.450.262.765.468.3
Indomethacin1040.155.868.972.375.6

Experimental Workflow Diagram

experimental_workflow_inflammation cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis acclimatization Rat Acclimatization & Randomization baseline_measurement Baseline Paw Volume Measurement acclimatization->baseline_measurement treatment Compound/Vehicle Administration baseline_measurement->treatment inflammation_induction Carrageenan Injection treatment->inflammation_induction edema_measurement Hourly Paw Volume Measurement (1-5h) inflammation_induction->edema_measurement data_analysis Calculate % Edema Inhibition edema_measurement->data_analysis results Compare Treatment Groups data_analysis->results

Caption: Carrageenan-induced paw edema workflow.

III. Potential Signaling Pathways Modulated by this compound

Based on the known activities of related compounds, this compound may exert its anti-cancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[17] Its inhibition is a common mechanism for anti-inflammatory and anti-cancer drugs.

nfkb_pathway cytokine Inflammatory Cytokines (TNF-α, IL-1β) receptor Receptor cytokine->receptor ikk_complex IKK Complex receptor->ikk_complex activates fenfangjine_g This compound fenfangjine_g->ikk_complex inhibits ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory & Pro-survival Gene Transcription nucleus->gene_transcription promotes

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors activates fenfangjine_g This compound fenfangjine_g->raf inhibits proliferation Cell Proliferation & Survival transcription_factors->proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: Western Blot Analysis of P-glycoprotein (P-gp) Expression Following Fenfangjine G Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effect of Fenfangjine G, a bisbenzylisoquinoline alkaloid, on the expression of P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cells using Western blot analysis. The protocols and data presented are based on studies of analogous compounds, such as Tetrandrine and Fangchinoline, which have been shown to modulate P-gp expression and reverse multidrug resistance.[1][2]

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of this compound on P-gp protein expression in a multidrug-resistant cancer cell line. The data is normalized to an internal loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.

Treatment GroupThis compound Concentration (µM)Mean Relative P-gp Expression (%)Standard Deviation (%)
Untreated Control01005.2
This compound0.585.34.8
This compound1.062.16.1
This compound2.541.55.5
This compound5.025.84.2
Positive Control (e.g., Verapamil)1035.44.9

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a multidrug-resistant cancer cell line known to overexpress P-gp (e.g., K562/A02, MCF-7/ADR).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂. To maintain the MDR phenotype, the medium for resistant cells should be supplemented with an appropriate concentration of the selecting drug (e.g., doxorubicin).

  • Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include an untreated control and a positive control (a known P-gp inhibitor like Verapamil).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail.

  • Scraping and Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 7.5% SDS-polyacrylamide gel. Run the gel at 80-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., monoclonal antibody C219) diluted in the blocking buffer overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the P-gp band intensity to the corresponding loading control band intensity for each sample.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis start Seed MDR Cancer Cells treatment Treat with this compound (0, 0.5, 1, 2.5, 5 µM) start->treatment lysis Cell Lysis with RIPA Buffer treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody (anti-P-gp, anti-Actin) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of P-gp.

signaling_pathway cluster_pathway Putative Signaling Pathway for P-gp Regulation fenfangjine_g This compound / Tetrandrine pi3k PI3K fenfangjine_g->pi3k Inhibition akt Akt pi3k->akt nfkb NF-κB akt->nfkb mdr1 MDR1 Gene Transcription nfkb->mdr1 Activation pgp P-gp Expression mdr1->pgp

Caption: Putative signaling pathway of this compound on P-gp.

References

Application Notes and Protocols: Fluorescent Probe-Based Assays for Multidrug Resistance Reversal by Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle to effective cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporter proteins.[1] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), function as energy-dependent efflux pumps that expel a wide variety of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The development of MDR reversal agents that can inhibit the function of these transporters is a promising strategy to overcome this challenge.

Fenfangjine G, an active component derived from Fangji Huangqi Tang (FHT)[3], is a compound of interest for its potential pharmacological activities. Evaluating its capacity to reverse MDR is a critical step in its development as a potential chemosensitizing agent. This document provides detailed application notes and protocols for robust, high-throughput fluorescent probe-based assays designed to quantify the inhibitory effect of this compound on key MDR transporters. These assays rely on fluorescent substrates of ABC transporters; in MDR cells, these probes are actively effluxed, resulting in low intracellular fluorescence.[4] An effective inhibitor like this compound will block this efflux, leading to a measurable increase in intracellular fluorescence, which serves as a direct indicator of MDR reversal.[4]

Key Assays and Principles

Two primary assays are detailed below, utilizing different fluorescent probes to assess the inhibition of the most clinically relevant ABC transporters.

  • Rhodamine 123 Accumulation Assay for P-glycoprotein (P-gp) Activity: Rhodamine 123 is a fluorescent cationic dye that is a well-characterized substrate for P-gp.[4][5] It is readily sequestered by active mitochondria.[6] In P-gp overexpressing cells, Rhodamine 123 is actively pumped out, leading to low cellular fluorescence.[7] This assay measures the increase in intracellular Rhodamine 123 fluorescence in the presence of an inhibitor (this compound), which directly correlates with the inhibition of P-gp transport activity.[4][8]

  • Calcein AM Efflux Assay for P-gp and MRP1 Activity: Calcein AM is a non-fluorescent, cell-permeable compound. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the highly fluorescent and membrane-impermeable molecule, calcein.[9][10] Calcein is a substrate for both P-gp and MRP1 and is rapidly extruded from MDR-positive cells.[11] Inhibition of these transporters by this compound will cause fluorescent calcein to be retained within the cells.[12] The resulting increase in fluorescence provides a quantitative measure of transporter inhibition.

Data Presentation: Quantifying MDR Reversal

Quantitative data from these assays should be organized to clearly demonstrate a dose-dependent effect of the test compound. The "Reversal Fold" or "MDR Activity Factor (MAF)" can be calculated to normalize the data.

Note: The following data is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Data from Rhodamine 123 Accumulation Assay Cell Line: MCF-7/ADR (P-gp overexpressing) Probe: Rhodamine 123 (5.25 µM) Incubation Time: 30 minutes

Treatment GroupThis compound (µM)Mean Fluorescence Intensity (MFI)Reversal Fold (MFITreated / MFIControl)
Untreated Control0150 ± 121.0
Verapamil (Positive Control)201850 ± 9512.3
Test Compound0.1275 ± 201.8
Test Compound1850 ± 555.7
Test Compound101650 ± 8011.0
Test Compound501800 ± 9012.0

Table 2: Hypothetical Data from Calcein AM Efflux Assay Cell Line: A549/T (MRP1 overexpressing) Probe: Calcein AM (0.25 µM) Incubation Time: 30 minutes

Treatment GroupThis compound (µM)Mean Fluorescence Intensity (MFI)Reversal Fold (MFITreated / MFIControl)
Untreated Control0320 ± 251.0
MK-571 (Positive Control)502950 ± 1509.2
Test Compound0.1550 ± 401.7
Test Compound11480 ± 984.6
Test Compound102650 ± 1308.3
Test Compound502890 ± 1459.0

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis culture Culture MDR and Parental Cell Lines seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with this compound and Control Inhibitors seed->treat prep_cpd Prepare Serial Dilutions of this compound add_probe Add Fluorescent Probe (Rhodamine 123 or Calcein AM) treat->add_probe incubate Incubate at 37°C add_probe->incubate wash Wash Cells with Ice-Cold PBS incubate->wash acquire Read Fluorescence (Flow Cytometer or Plate Reader) wash->acquire analyze Calculate Mean Fluorescence Intensity (MFI) acquire->analyze plot Plot Dose-Response Curve and Calculate IC50 analyze->plot mdr_mechanism cluster_cell MDR Cancer Cell cluster_inside Intracellular Pgp P-gp Transporter Probe_out Fluorescent Probe Pgp->Probe_out Efflux (No Signal) Probe_in Fluorescent Probe Probe_in->Pgp Fluorescence High Fluorescence (Signal Detected) Probe_in->Fluorescence Accumulates Probe_out->Probe_in Enters Cell Fenfangjine_G This compound Fenfangjine_G->Pgp Inhibits signaling_pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt/PKB PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates MDR1_Gene MDR1 (ABCB1) Gene Transcription NFkB->MDR1_Gene Promotes Pgp_Protein P-gp Protein Expression & Function MDR1_Gene->Pgp_Protein Leads to

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Fenfangjine G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an alkaloid compound isolated from the root of Stephania tetrandra (Fen Fang Ji).[1] Like many complex natural products, it is presumed to be hydrophobic, leading to poor solubility in aqueous buffers. This is a critical issue for researchers as a drug must be in a dissolved state to be absorbed by cells and exert its biological effects in in vitro and in vivo experiments.[2][3]

Q2: What is the best initial solvent to dissolve this compound powder?

For a hydrophobic compound like this compound, the recommended approach is to first prepare a concentrated stock solution in a 100% organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF). DMSO is often preferred due to its high solubilizing power and miscibility with aqueous media.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What went wrong?

This is a common problem known as "fall-out" or precipitation. It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered upon dilution into the aqueous buffer, which cannot maintain the drug in solution on its own. The key is to ensure the final concentration of the organic co-solvent is sufficient to maintain solubility, or to use an alternative solubilization strategy.

Q4: What is the maximum concentration of DMSO I can use in my cell-based experiments?

The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is always best practice to run a vehicle control (media with the same final concentration of DMSO but without the drug) to assess the effect of the solvent on your specific assay.

Q5: Are there alternatives to using organic co-solvents?

Yes. If co-solvents are not viable due to toxicity or experimental interference, other methods can be employed. These include adjusting the pH of the buffer, using surfactants to form micelles that encapsulate the drug, or creating inclusion complexes with cyclodextrins.[4][5] Each method has its own advantages and is suited for different experimental contexts.

Data Presentation: Summary Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₈--INVALID-LINK--[6]
Molar Mass 433.5 g/mol --INVALID-LINK--[6]
Aqueous Solubility Not Experimentally Determined (Presumed Low)-
pKa Not Experimentally Determined-
LogP Not Experimentally Determined-

Table 2: Recommended Starting Solvents for Stock Solutions

SolventTypical Stock ConcentrationNotes
DMSO 10-50 mMHigh solubilizing capacity. Ensure anhydrous grade. Store at -20°C.
Ethanol 1-10 mMCan be less toxic to some cells than DMSO. Use 200-proof (absolute).
DMF 10-50 mMUse with caution; higher toxicity potential than DMSO.

Table 3: Comparison of Common Solubilization Methods

MethodMechanismAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[2][3]Simple, fast, and effective for many compounds.Potential for solvent toxicity; drug may precipitate upon dilution.
pH Adjustment Ionizes the drug to increase its affinity for water.[5][7]Simple and cost-effective.Only works for ionizable compounds; requires buffer stability.[7]
Surfactants Drug is encapsulated in hydrophobic micelle cores.[8][9]High solubilizing capacity; can improve stability.Can interfere with biological membranes; potential for toxicity.[4]
Cyclodextrins Forms a host-guest inclusion complex, shielding the drug from water.[10][11]Low toxicity; can improve bioavailability.Requires specific preparation; complexation efficiency varies.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
This compound powder will not dissolve in 100% organic solvent. Insufficient solvent volume or low-quality solvent.Increase solvent volume. Gently warm the solution (e.g., to 37°C) and vortex. Ensure the solvent is anhydrous.
Compound precipitates immediately upon dilution into aqueous buffer. The aqueous buffer cannot support the drug's solubility.Decrease the final concentration of this compound. Increase the percentage of the co-solvent (if experimentally permissible). Add the stock solution dropwise to the buffer while vortexing vigorously.
A clear solution forms initially, but crystals appear after some time. The solution is supersaturated and thermodynamically unstable.The concentration is too high for the chosen conditions. Lower the final concentration or explore alternative methods like cyclodextrin complexation for better long-term stability.
High background or artifacts observed in the experimental assay. The solubilizing agent (e.g., surfactant, co-solvent) is interfering with the assay.Run a vehicle control with the solubilizer alone. Lower the concentration of the solubilizer. Switch to a different solubilization method (e.g., from surfactant to cyclodextrin).
Observed cell toxicity is higher than expected. The organic co-solvent or surfactant is toxic to the cells at the concentration used.Reduce the final concentration of the co-solvent/surfactant. Ensure it is below the tolerated limit for your cell line (e.g., <0.5% for DMSO). Consider using a less toxic solubilizer like HP-β-CD.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weighing: Accurately weigh out the desired amount of this compound powder in a suitable microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes and vortex again. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 2: Diluting Stock Solution into Aqueous Buffer (Working Solution)

  • Warm Stock: Briefly warm the stock solution to room temperature before use.

  • Prepare Buffer: Have the final volume of your aqueous buffer (e.g., cell culture medium, PBS) ready in a tube.

  • Vigorous Mixing: While vortexing or rapidly stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise and slowly. This rapid dispersion is critical to prevent localized high concentrations that can cause precipitation.

  • Final Check: After addition, continue to mix for another 30 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate. Use the working solution immediately.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) via Kneading

This method creates a solid inclusion complex that can be more readily dissolved in aqueous buffers.[11][12]

  • Molar Ratio: Weigh out this compound and HP-β-CD, typically in a 1:1 or 1:2 molar ratio.

  • Trituration: Place the powders in a glass mortar and gently mix them.

  • Kneading: Add a small amount of a water:ethanol (50:50) mixture dropwise to the powder mix. Knead the mixture with a pestle for 30-45 minutes to form a thick, uniform paste.[11]

  • Drying: Dry the paste in an oven at 40-50°C under vacuum until a constant weight is achieved, resulting in a solid powder.

  • Final Product: The resulting powder is the this compound/HP-β-CD inclusion complex. This can now be weighed and dissolved directly into your aqueous buffer. The complexation enhances the apparent water solubility of the drug.

Visualizations: Workflows and Mechanisms

G cluster_troubleshoot Troubleshooting Steps start Start: Need to dissolve This compound in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Is the solution clear and stable? dilute->check precipitate Problem: Precipitation occurs check->precipitate No success Success: Proceed with experiment check->success Yes option1 Option 1: Lower final drug concentration precipitate->option1 Try first option2 Option 2: Increase co-solvent % (if toxicity allows) precipitate->option2 option3 Option 3: Use alternative method (Surfactant, Cyclodextrin) precipitate->option3 option1->dilute option2->dilute

Caption: A troubleshooting workflow for dissolving this compound.

G cluster_water Aqueous Buffer (High Polarity) cluster_cosolvent Aqueous Buffer + Co-solvent (Reduced Polarity) w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O c1 H₂O c2 H₂O c3 H₂O c4 H₂O cs1 Co-S cs2 Co-S drug_insoluble This compound (Insoluble) arrow + Co-solvent drug_soluble This compound (Soluble) cluster_water cluster_water cluster_cosolvent cluster_cosolvent

Caption: Mechanism of co-solvency to improve drug solubility.

G cluster_cd Cyclodextrin (HP-β-CD) cd complex Soluble Inclusion Complex cd->complex hydrophilic Hydrophilic Exterior hydrophobic Hydrophobic Cavity drug This compound (Hydrophobic) plus +

Caption: Encapsulation of this compound by a cyclodextrin molecule.

G cluster_pathways Intracellular Signaling Cascades compound Test Compound (e.g., this compound) receptor Receptor (e.g., RTK) compound->receptor ras RAS/RAF/MEK receptor->ras pi3k PI3K receptor->pi3k erk ERK1/2 ras->erk akt Akt/mTOR pi3k->akt nucleus Nucleus erk->nucleus akt->nucleus response Cellular Responses (Proliferation, Survival, etc.) nucleus->response

Caption: Hypothetical signaling pathways for mechanism-of-action studies.

References

Technical Support Center: Overcoming Poor Bioavailability of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenfangjine G. The content is designed to address common challenges related to its poor oral bioavailability in animal studies.

Disclaimer: Direct experimental data on the oral bioavailability and formulation of this compound is limited in publicly available literature. The following guidance is substantially based on data from its close structural analog, Tetrandrine , a well-studied bisbenzylisoquinoline alkaloid that shares similar physicochemical properties and bioavailability challenges. Researchers should consider this information as a strong starting point for the development of strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

A1: this compound is a bisbenzylisoquinoline alkaloid.[1] This class of compounds is often characterized by poor water solubility and low intestinal permeability, which are primary factors contributing to low oral bioavailability.[2] Like its analogue tetrandrine, this compound's complex structure and potential for presystemic metabolism can further limit its systemic absorption after oral administration.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[4][5][6]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and enhance absorption.[7][8][9][10][11]

  • Nanoformulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[12]

Q3: Are there any specific formulation approaches that have been successful for bisbenzylisoquinoline alkaloids?

A3: Yes, studies on the closely related compound tetrandrine have demonstrated significant improvements in oral bioavailability using advanced formulation strategies. These include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): A SNEDDS formulation of tetrandrine showed a 2.33-fold increase in oral bioavailability compared to a commercial tablet.[2]

  • Solid Lipid Nanoparticles (SLNs): SLNs have been successfully prepared for tetrandrine to create a stable formulation suitable for intravenous delivery, which is a prerequisite for determining absolute oral bioavailability.[13][14]

  • Liposomes: Liposomal formulations of tetrandrine have been developed to enhance its therapeutic efficacy and alter its pharmacokinetic profile.

Q4: How can I analyze the concentration of this compound in animal plasma?

A4: While a specific validated method for this compound was not found in the available literature, a sensitive and robust analytical method can be developed based on protocols for similar compounds like tetrandrine and fangchinoline. Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for quantifying these alkaloids in biological matrices due to its high sensitivity and selectivity.

Q5: What is the likely mechanism of action for this compound?

A5: Based on the pharmacological profile of other bisbenzylisoquinoline alkaloids, this compound is likely to act as a calcium channel blocker.[1] Tetrandrine, for instance, is known to block L-type and T-type voltage-gated calcium channels.[1] This action on calcium channels is responsible for its cardiovascular effects.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound after Oral Administration
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).Increased dissolution rate and higher drug concentration in the gastrointestinal fluid.
Low intestinal permeability Develop a Self-Emulsifying Drug Delivery System (SEDDS) to take advantage of lipid absorption pathways.Enhanced permeation across the intestinal epithelium.
First-pass metabolism Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (requires prior metabolic profiling).Increased systemic exposure by reducing presystemic clearance.
P-glycoprotein (P-gp) efflux Formulate with excipients that have P-gp inhibitory activity or co-administer with a P-gp inhibitor. Tetrandrine itself has been shown to inhibit P-gp.Reduced efflux of the drug back into the intestinal lumen, leading to higher absorption.
Issue 2: Difficulty in Preparing a Stable and Reproducible Formulation
Potential Cause Troubleshooting Step Expected Outcome
Drug precipitation from supersaturated solution in solid dispersions Incorporate a precipitation inhibitor (e.g., a cellulosic polymer) into the formulation.Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.
Instability of liquid SEDDS formulation Convert the liquid SEDDS into a solid-SEDDS by adsorbing it onto a solid carrier (e.g., porous silica).Improved stability and handling properties of the formulation.
Aggregation of nanoparticles in SLN or liposomal formulations Optimize the surface charge of the nanoparticles by selecting appropriate lipids or adding charged surfactants.A stable, well-dispersed nanoparticle formulation with a longer shelf-life.

Data Presentation: Pharmacokinetic Parameters of Tetrandrine Formulations in Rats

The following tables summarize the pharmacokinetic parameters of tetrandrine in different formulations from a study in rats. This data can serve as a benchmark when developing and evaluating formulations for this compound.

Table 1: Pharmacokinetic Parameters of Tetrandrine SNEDDS vs. Commercial Tablet [2]

ParameterTetrandrine SNEDDSCommercial Tablet
Dose (mg/kg) 5050
Cmax (ng/mL) 358.4 ± 62.7153.8 ± 41.2
Tmax (h) 1.5 ± 0.52.0 ± 0.8
AUC (0-24h) (ng·h/mL) 1876.3 ± 312.5805.4 ± 198.6
Relative Bioavailability (%) 233100

Table 2: Pharmacokinetic Parameters of Tetrandrine-Phospholipid Complex Loaded Lipid Nanocapsules (TPC-LNCs) vs. Tetrandrine Tablets in Rats

ParameterTPC-LNCsTetrandrine Tablets
Dose (mg/kg) 5050
Cmax (ng/mL) 425.3 ± 89.7162.4 ± 51.3
Tmax (h) 2.0 ± 0.72.5 ± 0.9
AUC (0-t) (ng·h/mL) 2105.6 ± 421.8912.7 ± 287.4
Relative Bioavailability (%) 230.7100

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from a method used for tetrandrine and can be a starting point for this compound.[2]

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid)

  • Surfactant (e.g., Cremophor RH-40, Soya phosphatidylcholine - SPC)

  • Co-surfactant (e.g., Polyethylene glycol 400 - PEG 400)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

  • Preparation of SNEDDS Pre-concentrate:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram.

    • Add the calculated amount of this compound to the mixture.

    • Vortex and sonicate the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate with an aqueous medium (e.g., distilled water or simulated gastric fluid) and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform dissolution studies in various media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) to compare the release profile of the SNEDDS formulation with the unformulated drug.

Protocol 2: UPLC-MS/MS Method for Quantification in Rat Plasma

This protocol is based on a validated method for tetrandrine and fangchinoline.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and an internal standard (e.g., a structurally similar compound not present in the sample).

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

Mandatory Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR (e.g., L-type Ca2+ Channel) This compound->GPCR Blocks G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Cellular_Response Cellular Response (e.g., Vasodilation) PKC->Cellular_Response

Caption: Putative signaling pathway of this compound as a calcium channel blocker.

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Pharmacokinetic Study cluster_analysis Bioanalytical Analysis solubility Solubility Screening (Oils, Surfactants, Co-surfactants) phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram formulation_prep Preparation of Formulation (e.g., SNEDDS, SLN, Liposome) phase_diagram->formulation_prep characterization In Vitro Characterization (Particle Size, Dissolution) formulation_prep->characterization animal_dosing Oral Administration to Rats characterization->animal_dosing Optimized Formulation blood_sampling Serial Blood Sampling animal_dosing->blood_sampling sample_processing Plasma Separation and Protein Precipitation blood_sampling->sample_processing uplc_ms UPLC-MS/MS Quantification sample_processing->uplc_ms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) uplc_ms->pk_analysis

Caption: Workflow for formulation development and pharmacokinetic evaluation.

Logical Relationship

logical_relationship cluster_causes Primary Causes cluster_solutions Formulation Strategies poor_bioavailability Poor Oral Bioavailability of this compound low_solubility Low Aqueous Solubility poor_bioavailability->low_solubility low_permeability Low Intestinal Permeability poor_bioavailability->low_permeability solid_dispersion Solid Dispersions low_solubility->solid_dispersion sedds SEDDS low_solubility->sedds nanoformulations Nanoformulations (SLN, Liposomes) low_solubility->nanoformulations low_permeability->sedds low_permeability->nanoformulations improved_bioavailability Improved Oral Bioavailability solid_dispersion->improved_bioavailability sedds->improved_bioavailability nanoformulations->improved_bioavailability

Caption: Relationship between bioavailability issues and formulation solutions.

References

Technical Support Center: Troubleshooting Compound F Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Compound F, a bisbenzylisoquinoline alkaloid, during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Compound F?

A1: For maximal stability, Compound F should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] If stored in solution, use anhydrous DMSO at a high concentration and store at -80°C. Avoid repeated freeze-thaw cycles.[4]

Q2: I observe precipitation in my stock solution of Compound F after thawing. What should I do?

A2: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the compound is degrading.[5] First, try to redissolve the precipitate by gently warming the solution to 37°C and vortexing. If the precipitate remains, it is recommended to centrifuge the solution and use the supernatant, after determining its concentration. For future use, consider preparing smaller aliquots to avoid freeze-thaw cycles.[4]

Q3: How can I assess the purity and concentration of Compound F after long-term storage?

A3: The purity and concentration of Compound F can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][7] These methods can separate the parent compound from potential degradation products. It is advisable to compare the results with a freshly prepared standard or a previously established baseline.

Q4: My experiments are showing inconsistent results. Could this be related to the stability of Compound F?

A4: Yes, inconsistent experimental outcomes are a common consequence of compound instability. Degradation of Compound F can lead to a lower effective concentration and the formation of new, potentially interfering substances.[5] It is crucial to perform regular stability checks to ensure the integrity of your compound stock.

Troubleshooting Guides

Guide 1: Investigating Compound Degradation

If you suspect that Compound F has degraded during storage, follow this systematic workflow to diagnose and address the issue.

Caption: Workflow for Investigating Compound F Degradation.

A Suspicion of Degradation (e.g., color change, unexpected results) B Visual Inspection (check for color change, precipitation) A->B C Analytical Chemistry Analysis (HPLC, LC-MS) B->C D Compare to Standard or Baseline C->D E Significant Degradation Detected? D->E F Identify Degradation Products (if possible with MS) E->F Yes I No Significant Degradation E->I No G Review Storage Conditions (temperature, light, humidity) F->G H Optimize Storage (e.g., aliquotting, inert atmosphere) G->H J Investigate Other Experimental Factors I->J

Guide 2: Assessing Loss of Biological Activity

A decrease in the expected biological effect of Compound F may be due to its degradation. This guide outlines the steps to verify this.

Caption: Workflow for Assessing Loss of Biological Activity.

A Observed Decrease in Biological Activity B Prepare Fresh Stock of Compound F A->B C Perform Side-by-Side Bioassay (Old Stock vs. Fresh Stock) B->C D Compare Dose-Response Curves C->D E Activity of Old Stock Reduced? D->E F Confirm Degradation with Analytical Methods (HPLC, LC-MS) E->F Yes I No Significant Difference in Activity E->I No G Discard Old Stock F->G H Implement Improved Storage Protocol G->H J Troubleshoot Bioassay Protocol I->J

Data Presentation

The stability of a compound is influenced by several factors, including temperature, light, and pH.[1][2][3] The following tables provide illustrative data on how these factors might affect the stability of Compound F over time.

Table 1: Effect of Storage Temperature on the Stability of Compound F (Lyophilized Powder)

Storage Temperature (°C)Percent Purity after 6 MonthsPercent Purity after 12 Months
25 (Room Temperature)85%70%
495%90%
-20>99%>99%
-80>99%>99%

Table 2: Effect of Light Exposure on the Stability of Compound F (in DMSO Solution at 4°C)

Light ConditionPercent Purity after 1 MonthPercent Purity after 3 Months
Exposed to Light90%75%
Protected from Light>99%98%

Experimental Protocols

Protocol 1: Stability Assessment of Compound F using HPLC

This protocol outlines a method to assess the stability of Compound F and quantify its degradation over time.

Materials:

  • Compound F stock solution (old and freshly prepared)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Method:

  • Sample Preparation:

    • Dilute the old and fresh Compound F stock solutions to a final concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a blank sample with the same solvent mixture.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Inject 10 µL of each sample.

  • Data Analysis:

    • Integrate the peak area of the parent Compound F in both the old and fresh samples.

    • Calculate the percentage of remaining Compound F in the old sample relative to the fresh sample.

    • Identify any new peaks in the chromatogram of the old sample, which may represent degradation products.

Protocol 2: In Vitro Bioassay to Determine Compound F Activity

This protocol describes a general method to evaluate the biological activity of Compound F, for example, by measuring its effect on a specific signaling pathway.

Materials:

  • Cell line known to be responsive to Compound F

  • Cell culture medium and supplements

  • Compound F (old and fresh stocks)

  • Assay kit relevant to the target pathway (e.g., a reporter gene assay)

  • Plate reader

Method:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of both the old and fresh Compound F stocks.

    • Treat the cells with the different concentrations of Compound F and include a vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • Activity Measurement:

    • Perform the reporter gene assay according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the dose-response curves for both the old and fresh Compound F stocks.

    • Compare the EC50 values to determine if there has been a significant loss of activity in the old stock.

Signaling Pathway

Compound F, as a bisbenzylisoquinoline alkaloid, may interact with various cellular signaling pathways. Below is a hypothetical signaling pathway that could be modulated by Compound F, leading to an anti-inflammatory response.

Caption: Hypothetical Signaling Pathway Modulated by Compound F.

cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 NFkB_IkappaB NF-kB / IkappaB Complex Kinase2->NFkB_IkappaB Phosphorylates IkappaB NFkB NF-kB NFkB_IkappaB->NFkB IkappaB IkappaB NFkB_IkappaB->IkappaB NFkB_n NF-kB NFkB->NFkB_n Translocation IkappaB->IkappaB Degradation DNA DNA NFkB_n->DNA Gene Inflammatory Genes DNA->Gene Transcription Inflammation Inflammation Gene->Inflammation CompoundF Compound F CompoundF->Kinase2 Inhibits

References

Optimizing LC-MS parameters for sensitive detection of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenfangjine G using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for sensitive and accurate detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for isolating this compound from a complex matrix (e.g., plasma, tissue homogenate)?

A1: For complex biological matrices, a multi-step sample preparation approach is often necessary to remove interferences and enrich the analyte.[1][2][3] A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust strategy.[4]

  • Protein Precipitation (PPT): Initially, precipitate proteins using a cold organic solvent like acetonitrile or methanol. This is a crucial first step to remove the bulk of proteinaceous material.

  • Solid-Phase Extraction (SPE): Following PPT, an SPE cleanup can provide higher purity samples.[4] For an alkaloid like this compound, which is basic in nature, a cation exchange SPE cartridge is often effective.

Q2: Which type of HPLC/UHPLC column is most suitable for the chromatographic separation of this compound?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of alkaloids like this compound.[5][6] These columns provide good retention and separation based on the compound's hydrophobicity. For improved peak shape and performance, especially with basic compounds, consider using a column with end-capping or one designed for use at a wider pH range.

Q3: What are the suggested starting mobile phase conditions for this compound analysis?

A3: A gradient elution using a combination of an aqueous mobile phase (A) and an organic mobile phase (B) is recommended.

  • Mobile Phase A (Aqueous): Water with an acidic modifier like 0.1% formic acid or 10 mM ammonium acetate.[5][6] The acidic conditions help to protonate the basic nitrogen atoms in this compound, leading to better retention on a reversed-phase column and improved ionization efficiency in the mass spectrometer.[7]

  • Mobile Phase B (Organic): Acetonitrile or methanol.[7] Methanol can sometimes offer better solubility for certain alkaloids.[7]

A typical starting gradient could be 5-95% B over 10-15 minutes.

Q4: What ionization mode and mass spectrometry settings are optimal for sensitive detection of this compound?

A4: Positive electrospray ionization (ESI+) is the preferred mode for alkaloids as they readily accept a proton to form [M+H]+ ions.[7] For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is ideal.[5] You will need to determine the precursor ion (the m/z of the protonated this compound) and then optimize the collision energy to identify the most stable and abundant product ions for quantification and qualification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column The basic nature of this compound can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.[8] Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or switch to a column with advanced end-capping or a hybrid particle technology.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, you may see peak splitting or broadening. Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the analyte to maintain a consistent protonation state.[9]
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.
Extra-column Dead Volume Excessive tubing length or poorly made connections can cause peak broadening. Solution: Use pre-cut tubing of the appropriate inner diameter and ensure all fittings are properly tightened.[8]
Issue 2: Low Sensitivity / Poor Signal Intensity
Potential Cause Troubleshooting Step
Suboptimal Ionization Inefficient protonation of this compound in the ESI source. Solution: Optimize the concentration of the acidic modifier (e.g., formic acid) in the mobile phase. Typically, 0.1% is a good starting point. Also, tune the ESI source parameters such as capillary voltage, gas flow, and temperature.[10]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2] Solution: Improve the sample cleanup procedure (e.g., by incorporating an SPE step). Adjust the chromatographic gradient to separate this compound from the interfering compounds.
Incorrect MRM Transitions The selected precursor or product ions are not the most abundant. Solution: Perform a full scan (Q1 scan) to confirm the correct precursor ion ([M+H]+). Then, perform a product ion scan to identify the most intense and stable fragment ions at various collision energies.
Detector Issues The mass spectrometer detector may need cleaning or recalibration. Solution: Follow the manufacturer's instructions for detector maintenance and calibration.
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Impurities in the solvents or additives. Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
Sample Carryover Residual this compound from a previous injection adhering to the injector or column. Solution: Implement a robust needle wash protocol using a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.
System Contamination Buildup of contaminants in the LC system or mass spectrometer. Solution: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). Clean the ion source of the mass spectrometer according to the manufacturer's guidelines.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method Parameters
Parameter Condition
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transition To be determined empirically for this compound
Collision Energy To be optimized for each transition

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound (Hypothetical)
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Fragment
This compound[M+H]+Product 110025Quantifier
This compound[M+H]+Product 25035Qualifier
Internal Standard[IS+H]+IS Product 110030Quantifier
Table 2: Method Validation Summary (Hypothetical)
Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) 88 - 105%
Recovery > 85%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt Add Acetonitrile spe Solid-Phase Extraction ppt->spe Load Supernatant reconstitute Reconstitution spe->reconstitute Elute & Evaporate lc UHPLC Separation (C18 Column) reconstitute->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis Data Acquisition signaling_pathway cluster_cell Cellular Response receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes fenfangjine_g This compound fenfangjine_g->receptor Binds

References

How to prevent degradation of Fenfangjine G during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fenfangjine G during extraction.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the extraction of this compound, a bisbenzylisoquinoline alkaloid. By identifying the potential causes of degradation and implementing the suggested solutions, researchers can improve the yield and purity of the final product.

ProblemPotential CauseRecommended Solution
Low yield of this compound Incomplete Extraction: Inefficient cell wall disruption or inappropriate solvent selection.- Ensure the plant material is finely powdered to maximize surface area. - Use a sequence of solvents with varying polarity (e.g., methanol, ethanol, chloroform) for exhaustive extraction.[1] - Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[2][3]
Degradation due to pH: Use of strong acids or bases can lead to hydrolysis or other chemical rearrangements.- Utilize mild acidic solutions (e.g., 0.1% - 1% acetic acid or tartaric acid) for the initial acid extraction.[1] - When basifying to liberate the free alkaloid, use a weak base like dilute ammonium hydroxide solution instead of strong bases like NaOH or KOH.[4] - Maintain pH control throughout the extraction process, ideally between 8 and 10 during the base extraction step.[5]
Thermal Degradation: High temperatures during drying or solvent evaporation can cause degradation.- Dry plant material at temperatures below 40°C.[6] - Evaporate solvents under reduced pressure (vacuum) to keep the temperature below 45-60°C.[7]
Presence of Impurities or Degradation Products in Final Extract Oxidative Degradation: Exposure to air and light can promote oxidation of phenolic groups present in the alkaloid structure.- Conduct extraction procedures under an inert atmosphere (e.g., nitrogen or argon) if possible. - Protect extracts and solutions from direct light by using amber glassware or covering containers with aluminum foil.
Enzymatic Degradation: Endogenous plant enzymes can degrade alkaloids after cell disruption.- Consider blanching the plant material with steam or hot solvent (e.g., boiling ethanol) to denature enzymes before extraction. - Store the powdered plant material in a dry, cool place to minimize enzymatic activity.
Contamination from Solvents or Reagents: Impurities in solvents or reagents can react with this compound.- Use high-purity, analytical grade solvents and reagents for all extraction steps.
Inconsistent Extraction Yields Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvest time, and growing conditions.- Standardize the collection of plant material. - Analyze a small sample of the raw material to determine the initial concentration of this compound before large-scale extraction.
Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent-to-solid ratio.- Strictly adhere to a validated and optimized extraction protocol. - Carefully monitor and control all experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extracting this compound?

A1: For the initial acidic extraction of the alkaloid salt, a mildly acidic pH (around 2-3) using dilute acids like acetic or tartaric acid is recommended.[1] When liberating the free alkaloid base for extraction into an organic solvent, a pH range of 8-10 is generally effective.[5] It is crucial to avoid strongly alkaline conditions (pH > 11) to prevent potential hydrolysis of ester groups or other pH-sensitive functionalities in the molecule.[4]

Q2: Which solvents are best for extracting this compound?

A2: A combination of solvents is often used. Initially, polar solvents like methanol or ethanol are effective for extracting the alkaloid salts from the plant material.[1] For the subsequent liquid-liquid extraction of the free alkaloid base, water-immiscible organic solvents such as chloroform or dichloromethane are commonly employed.[5] The choice of solvent may need to be optimized based on the specific plant matrix.

Q3: How can I monitor the degradation of this compound during extraction?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method for monitoring this compound.[8][9] By taking small aliquots at different stages of the extraction process, you can quantify the amount of this compound and detect the appearance of any degradation products.

Q4: Are there any specific storage conditions recommended for the plant material and extracts?

A4: Yes. Powdered plant material should be stored in a cool, dry, and dark place to minimize enzymatic and photo-degradation. Extracts should be stored at low temperatures (e.g., 4°C or -20°C), protected from light, and preferably under an inert atmosphere to prevent oxidation.

Q5: Can I use techniques like Soxhlet extraction for this compound?

A5: While Soxhlet extraction can be used, the prolonged heating involved may increase the risk of thermal degradation of thermolabile compounds.[2] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often preferred as they can reduce extraction time and temperature, thus minimizing degradation.[2][3]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound

This protocol outlines a standard laboratory-scale method for the extraction and purification of this compound from powdered plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or stems) at a temperature below 40°C.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Acidic Extraction:

    • Macerate the powdered plant material with a 0.5% aqueous solution of hydrochloric acid or acetic acid (1:10 solid-to-solvent ratio) for 24 hours with occasional stirring.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction process two more times with fresh acidic solution to ensure complete extraction of the alkaloids.

    • Combine the acidic extracts.

  • Solvent Partitioning (to remove non-alkaloidal impurities):

    • Transfer the combined acidic extract to a separatory funnel.

    • Wash the acidic extract with chloroform or diethyl ether (1:1 v/v) to remove fats, pigments, and other non-polar impurities.

    • Discard the organic layer and retain the acidic aqueous layer containing the alkaloid salts.

  • Basification and Free Alkaloid Extraction:

    • Cool the acidic aqueous extract in an ice bath.

    • Slowly add dilute ammonium hydroxide solution with constant stirring until the pH of the solution reaches 9-10.

    • Transfer the basified solution to a separatory funnel and extract the liberated free alkaloids with chloroform (1:1 v/v).

    • Repeat the extraction with chloroform three times.

    • Combine the chloroform extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the chloroform under reduced pressure at a temperature below 45°C to obtain the crude alkaloid extract.

  • Purification (Optional):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

Protocol 2: HPLC-UV Analysis of this compound

This method can be used to quantify this compound and monitor for degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH can be optimized, e.g., pH 8.0) is often used for bisbenzylisoquinoline alkaloids.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of a pure this compound standard.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve a known amount of the extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Dried Plant Material powder Fine Powder plant_material->powder Grinding acid_extraction Acidic Extraction (Dilute Acid) powder->acid_extraction filtration1 Filtration acid_extraction->filtration1 acid_extract Acidic Aqueous Extract (Alkaloid Salts) filtration1->acid_extract basification Basification (Dilute NH4OH, pH 9-10) acid_extract->basification base_extraction Liquid-Liquid Extraction (Chloroform) basification->base_extraction organic_phase Organic Phase (Free Alkaloids) base_extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying evaporation Solvent Evaporation (<45°C, Vacuum) drying->evaporation crude_extract Crude this compound evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc purified_product Purified this compound crude_extract->purified_product Chromatography degradation_pathways cluster_degradation Potential Degradation Triggers fenfangjine_g This compound degradation_products Degradation Products (e.g., Hydrolyzed, Oxidized forms) fenfangjine_g->degradation_products high_temp High Temperature high_temp->degradation_products Thermal Degradation strong_acid_base Strong Acid/Base strong_acid_base->degradation_products Hydrolysis/Rearrangement light_oxygen Light & Oxygen light_oxygen->degradation_products Oxidation enzymes Enzymes enzymes->degradation_products Enzymatic Degradation

References

Managing cytotoxicity of Fenfangjine G in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Fenfangjine G (also known as Fangchinoline) and related bisbenzylisoquinoline alkaloids like Tetrandrine. The focus is on understanding and managing cytotoxic effects in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it show cytotoxicity in non-cancerous cells?

A: this compound, commonly known as Fangchinoline, is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Han-Fang-Ji).[1] It exhibits various pharmacological properties, including anti-inflammatory and anti-cancer activities.[2] While it is known to be more cytotoxic to cancer cells, it can also affect non-cancerous cells, particularly at higher concentrations. The cytotoxicity mechanisms often involve the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[3][4] For instance, in some cancer cells, Fangchinoline induces autophagic cell death through the p53/sestrin2/AMPK signaling pathway.[1]

Q2: Is this compound expected to be less toxic to normal cells than cancer cells?

A: Yes, multiple studies report that Fangchinoline and its derivatives exhibit selective cytotoxicity, showing significantly lower toxic effects on normal (non-cancerous) cells compared to various cancer cell lines at equivalent concentrations.[2][3][5] For example, one study noted that a derivative of Fangchinoline had little effect on the viability of normal lung epithelial BEAS-2B cells while significantly reducing the viability of A549 lung cancer cells.[2] Similarly, Fangchinoline showed minimal cytotoxicity towards the normal human intestinal epithelial cell line NCM460.[5] Its analogue, tetrandrine, also showed less sensitivity in non-tumorigenic cell lines like MCF10A and normal human hepatic L02 cells.[3]

Q3: What are the typical IC50 values for this compound (Fangchinoline) in non-cancerous cell lines?

A: The half-maximal inhibitory concentration (IC50) can vary depending on the specific cell line and experimental conditions (e.g., incubation time). It is crucial to perform a dose-response experiment for your specific non-cancerous cell line. However, published data can provide a baseline for comparison.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in my non-cancerous control cell line at concentrations effective against cancer cells.

This is a common challenge in drug development. The goal is to find a therapeutic window where the compound is effective against cancer cells while having minimal impact on normal cells.

Troubleshooting Workflow

G start High cytotoxicity in non-cancerous cells observed step1 1. Verify Concentration & Compound Purity start->step1 step2 2. Perform Detailed Dose-Response Curve step1->step2 step3 3. Compare IC50 Values (Cancer vs. Non-cancerous) step2->step3 step4 4. Reduce Incubation Time step3->step4 If therapeutic window is too narrow step6 6. Analyze Mechanism of Death (Apoptosis vs. Necrosis) step3->step6 To understand selectivity end Optimized Therapeutic Window step3->end If therapeutic window is acceptable step5 5. Investigate Combination Therapy step4->step5 step5->end step6->step5

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Possible Causes & Solutions:

  • Incorrect Concentration: Double-check all calculations and dilutions. Ensure the stock solution is properly dissolved and stored.

  • Extended Incubation Time: Cytotoxicity is time-dependent. Try reducing the exposure time. For example, if you are treating for 48 or 72 hours, assess viability at 24 hours.

  • High Seeding Density: Overly confluent cells can be more sensitive to stress. Ensure you are using a consistent and optimal cell seeding density.

  • Inherent Sensitivity of the Cell Line: Some non-cancerous cell lines may be inherently more sensitive. The IC50 for the normal human esophageal epithelial cell line HET-1A was found to be 8.93 µM, which is higher but still in the single-digit micromolar range of some cancer cells.[6] Consider using a different, more robust non-cancerous cell line relevant to your cancer model if possible.

  • Combination Therapy: Consider combining this compound with another agent that could enhance its anti-cancer effects, potentially allowing for a lower, less toxic concentration of this compound to be used.[7] Some studies suggest that combining agents can reduce cytotoxicity in normal cells.[7][8]

Issue 2: My results are inconsistent across experiments.

Possible Causes & Solutions:

  • Cell Culture Conditions: Ensure consistency in cell passage number, media composition, serum percentage, and incubator conditions (CO2, temperature, humidity).

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. The compound's stability in media over time should be considered.

  • Assay Timing: Perform the viability assay at the exact same time point post-treatment in all experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate can be subject to evaporation, leading to altered compound concentrations. Avoid using the outermost wells or ensure proper humidification.

Quantitative Data Summary

The following table summarizes published IC50 values for Fangchinoline (FCL) and its analogue Tetrandrine (TET) in various non-cancerous and cancerous cell lines.

CompoundCell LineCell TypeIC50 Value (µM)Notes
Fangchinoline HET-1ANormal Human Esophageal Epithelial8.9348h treatment.[6]
BEAS-2BNormal Human Lung Epithelial>10Showed little effect at concentrations toxic to A549 cells.[2]
NCM460Normal Human Intestinal Epithelial>9Showed minimal cytotoxicity up to 9 µM.[5]
DLD-1Colon Adenocarcinoma4.5348h treatment.[5]
LoVoColon Adenocarcinoma5.1748h treatment.[5]
HepG2Hepatocellular Carcinoma~5.024h treatment.[1]
PLC/PRF/5Hepatocellular Carcinoma~5.024h treatment.[1]
ECA109Esophageal Squamous Cell Carcinoma1.29448h treatment.[6]
Tetrandrine MCF10ANon-tumorigenic Breast Epithelial>15No apparent apoptosis observed up to 15 µM.[3]
PWR-1ENormal Prostate Epithelial>30Showed minimal apoptosis (9.5%) at 30 µM.[3]
HBL100Immortalized Mammary Epithelial-Less sensitive to treatment.[3]
L02Normal Human Hepatic-Less sensitive to treatment.[3]

Signaling Pathways

Understanding the mechanism of action can help in designing strategies to mitigate toxicity. This compound has been shown to induce autophagic cell death in hepatocellular carcinoma cells via the p53 signaling pathway.

Fangchinoline-Induced Autophagy Pathway

G cluster_cell Cell FC Fangchinoline p53 p53 Activation (Nuclear Translocation) FC->p53 Sestrin2 Sestrin2 Upregulation p53->Sestrin2 transcription AMPK AMPK Activation Sestrin2->AMPK Autophagy Autophagy Induction AMPK->Autophagy Death Autophagic Cell Death Autophagy->Death

Caption: p53/sestrin2/AMPK pathway in Fangchinoline-induced cell death.[1]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[9]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

    • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC/PI apoptosis detection kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Addressing analytical challenges in the characterization of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of Fenfangjine G. Given that this compound is a less-studied morphinan alkaloid from Stephania tetrandra, this guide leverages established analytical methodologies for its more abundant and structurally related co-occurring alkaloids, tetrandrine and fangchinoline, to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the extraction of this compound from Stephania tetrandra?

A1: The primary challenges in extracting this compound and related alkaloids from Stephania tetrandra include:

  • Complex Matrix: The root of Stephania tetrandra contains a multitude of compounds, including other alkaloids, that can interfere with the extraction and subsequent analysis of this compound.[1][2]

  • Low Abundance: this compound is likely present in lower concentrations compared to major alkaloids like tetrandrine and fangchinoline, necessitating an efficient and selective extraction method.

  • Solvent Selection: The choice of extraction solvent is critical. While traditional organic solvents like methanol and ethanol are used, novel green solvents such as deep eutectic solvents (DESs) have shown higher extraction efficiency for related alkaloids.[3][4][5] An environmentally friendly ultrasonic-assisted extraction procedure using a DES system composed of choline chloride and ethylene glycol has been shown to be effective for extracting alkaloids from Stephania tetrandra.[3][4]

Q2: Which analytical techniques are most suitable for the characterization and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique.[1][2][6][7][8]

  • RP-HPLC with UV Detection: Reversed-phase HPLC with a C18 column and a UV detector is a robust method for the simultaneous determination of alkaloids from Stephania tetrandra.[6][9]

  • LC-MS/MS: For higher sensitivity and selectivity, especially for quantification in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It can help overcome matrix effects and provide structural information.[10][11]

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile derivatives of these alkaloids.[12][13]

Q3: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?

A3: Poor peak shape and resolution for this compound and related alkaloids can be attributed to several factors:

  • Poor Solubility: Tetrandrine, a related alkaloid, is known for its poor water solubility, which can affect its chromatographic behavior.[14][15] this compound may have similar properties. Using a mobile phase with a higher organic solvent composition or employing solubility-enhancing additives might help.

  • Secondary Interactions: The basic nature of the alkaloid's nitrogen atoms can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing. Adding a competing base like triethylamine to the mobile phase can mitigate this issue.[8]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like alkaloids. Optimizing the pH is crucial for achieving good separation.

Q4: How can I deal with matrix effects when quantifying this compound in biological samples using LC-MS?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex samples.[11][16][17] Strategies to mitigate matrix effects include:

  • Efficient Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no recovery of this compound during extraction. Inefficient extraction solvent or method.Optimize the extraction solvent system. Consider using deep eutectic solvents (DESs) or ultrasound-assisted extraction for improved efficiency.[3][4][5] Also, ensure the pH of the extraction solvent is appropriate for alkaloids.
Co-elution of this compound with other alkaloids. The mobile phase composition is not optimized for the separation of structurally similar alkaloids.Adjust the organic solvent ratio, pH, and ionic strength of the mobile phase. Consider using a different stationary phase or a gradient elution program.[6]
Poor sensitivity in UV detection. The detection wavelength is not optimal for this compound.Determine the UV absorption maximum (λmax) of this compound and set the detector to that wavelength. For related alkaloids, detection is often performed around 280 nm.[1]
Inconsistent retention times in HPLC. Fluctuations in column temperature, mobile phase composition, or flow rate.Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Regularly check the pump performance for a stable flow rate.
Signal suppression or enhancement in LC-MS. Co-eluting matrix components are interfering with the ionization of this compound.Improve sample clean-up using techniques like SPE. Dilute the sample if the concentration of interfering compounds is high. Use a matrix-matched calibration curve or an isotopically labeled internal standard.[11][16]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of tetrandrine and fangchinoline, which can serve as a reference for developing a method for this compound.

AnalyteMethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Recovery (%)
TetrandrineHPLC-UV[6]12.5 - 2500.9563.6 - 89.4
FangchinolineHPLC-UV[6]12.5 - 2500.9563.6 - 89.4
TetrandrineLC-ECD[18]50.6 - 8100.16 (0.26 µmol/L)95 - 105
FangchinolineLC-ECD[18]43.3 - 6920.17 (0.27 µmol/L)95 - 105

Detailed Experimental Protocol: RP-HPLC Method for Alkaloid Profiling

This protocol is a general guideline for the analysis of alkaloids from Stephania tetrandra and can be adapted for this compound.

1. Sample Preparation (Extraction)

  • Standard Method:

    • Weigh 1.0 g of powdered Stephania tetrandra root.

    • Add 20 mL of 75% ethanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol for HPLC analysis.[19][20]

  • Deep Eutectic Solvent (DES) Method:

    • Prepare a DES of choline chloride and ethylene glycol (1:2 molar ratio).

    • Mix the powdered plant material with the DES at a liquid-solid ratio of 23 mL/g.

    • Perform ultrasound-assisted extraction at 52°C for 82 minutes with a 23% water content in the DES.[3][5]

    • Centrifuge and filter the extract for HPLC analysis.

2. HPLC Conditions

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][18]

  • Mobile Phase: A gradient elution is often used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Phosphoric acid in water

    • A linear gradient from 10% to 50% Solvent A over 40 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 282 nm.[8]

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify the peaks of interest by comparing their retention times with those of reference standards.

  • Construct a calibration curve using a series of standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Analytical_Workflow cluster_extraction 1. Extraction cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Plant_Material Stephania tetrandra (Powdered Root) Extraction Ultrasonic Extraction Plant_Material->Extraction Solvent Extraction Solvent (e.g., Ethanol or DES) Solvent->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract HPLC RP-HPLC System Crude_Extract->HPLC Injection Column C18 Column Detector UV or MS Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Analytical Issue Encountered Peak_Problem Poor Peak Shape/ Resolution? Start->Peak_Problem Quant_Problem Inaccurate Quantification? Start->Quant_Problem Peak_Problem->Quant_Problem No Solubility Check Solubility Peak_Problem->Solubility Yes Matrix_Effects Assess Matrix Effects Quant_Problem->Matrix_Effects Yes Mobile_Phase Optimize Mobile Phase (pH, Organic %) Solubility->Mobile_Phase Column_Health Check Column Performance Mobile_Phase->Column_Health Sample_Prep Improve Sample Cleanup (SPE) Matrix_Effects->Sample_Prep Internal_Std Use Internal Standard Sample_Prep->Internal_Std

Caption: Troubleshooting logic for common analytical issues.

References

Enhancing the resolution of Fenfangjine G peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Fenfangjine G peaks in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound. For optimal results, it is recommended to adjust one parameter at a time.[1]

Problem: Poor resolution between this compound and an adjacent peak (co-elution).

Q1: My this compound peak is merging with another peak. How can I improve the separation?

A1: Co-elution is a common challenge that can be addressed by modifying the three key factors that govern chromatographic resolution: column efficiency (N), selectivity (α), and retention factor (k).[2][3]

Initial Steps:

  • Optimize the Mobile Phase: This is often the most effective way to improve selectivity between two closely eluting compounds.[4]

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time and may improve separation.[2]

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.

    • Modify Mobile Phase pH: Since this compound is an alkaloid, its ionization state is pH-dependent. Adjusting the pH of the mobile phase can significantly alter its retention time and selectivity relative to other compounds.[5][6][7] It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionic form.[6]

  • Adjust Column Temperature:

    • Lowering the temperature generally increases retention and can improve resolution for peaks that are eluting very close together.[1][8][9]

    • Conversely, increasing the temperature can sometimes improve selectivity and efficiency, but may also decrease retention.[5][10] A systematic evaluation of temperature effects is recommended.

  • Reduce Flow Rate:

    • Lowering the flow rate can increase peak resolution by allowing more time for the analyte to interact with the stationary phase, although this will increase the analysis time.[1][5]

Advanced Steps:

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry can provide the necessary selectivity.[4]

    • Consider a different bonded phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.

    • Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and lead to sharper peaks, which can resolve minor overlaps.[4]

Problem: The this compound peak is broad.

Q2: The peak for this compound is wider than expected, leading to poor resolution and sensitivity. What are the common causes and solutions?

A2: Peak broadening can stem from several issues, ranging from the column and mobile phase to the HPLC system itself.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation:

    • A buildup of contaminants at the column inlet can cause peak distortion. Try flushing the column with a strong solvent.

    • If the column has been used extensively, the stationary phase may be degraded. Replacing the column may be necessary.

  • Ensure Mobile Phase Compatibility with the Sample Solvent:

    • Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[11]

  • Optimize Flow Rate:

    • A flow rate that is too high can lead to increased band broadening.[1] Try reducing the flow rate to see if the peak shape improves.

  • Increase Column Temperature:

    • Elevating the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in narrower peaks.[10]

  • Reduce Extra-Column Volume:

    • Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting mobile phase for this compound analysis? A: For alkaloids like this compound, reversed-phase HPLC is common.[12] A good starting point is a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. A study on related alkaloids from Stephania tetrandra successfully used a linear gradient with a dihydrogenphosphate buffer and acetonitrile.[12] The pH of the aqueous phase is critical and should be optimized for your specific separation.[13]

Q: How does column temperature quantitatively affect the analysis? A: Temperature has a significant impact on retention time, selectivity, and backpressure. As a general rule, a 1°C increase in temperature can decrease retention time by 1-2%.[14] While higher temperatures can lead to faster analyses and sharper peaks, they can also alter the elution order of compounds.[9][10] It is crucial to control the column temperature to ensure reproducible results.[10]

Q: What type of column is best suited for this compound? A: A C18 column is a versatile and common choice for the analysis of alkaloids and is a good starting point.[3][15] For improved resolution, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) or different stationary phase chemistries (e.g., C8, Phenyl) if co-elution is an issue.[4]

Q: Should I use isocratic or gradient elution? A: For complex samples containing multiple compounds with different polarities, such as a plant extract containing this compound, gradient elution is generally preferred.[5] A gradient allows for the effective elution of both early and late-eluting compounds in a reasonable time frame while maintaining good peak shape.

Q: How can I improve the peak shape if I observe tailing? A: Peak tailing for basic compounds like alkaloids can occur due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Lower the mobile phase pH: This ensures the silanol groups are not ionized.

  • Use a mobile phase additive: Adding a small amount of a competing base, like triethylamine (TEA), can block the active silanol sites.

  • Use a modern, end-capped column: These columns have fewer exposed silanol groups.

Data Presentation

The following tables summarize the expected effects of adjusting key chromatographic parameters on peak resolution for a compound like this compound.

Table 1: Effect of Mobile Phase Composition on Resolution

ParameterAdjustmentExpected Effect on ResolutionPotential Trade-offs
Organic Solvent % DecreaseIncreaseLonger analysis time
Mobile Phase pH Adjust to >1 pH unit from pKaImproved peak shape and selectivity[6][7]May alter elution order
Buffer Concentration Increase (5-50 mM range)Improved peak shape for ionizable compoundsHigher backpressure
Organic Solvent Type Switch (e.g., ACN to MeOH)Change in selectivity (α)May require re-optimization of gradient

Table 2: Effect of Instrumental Parameters on Resolution

ParameterAdjustmentExpected Effect on ResolutionPotential Trade-offs
Column Temperature DecreaseGenerally increases retention and may improve resolution[1][8]Longer analysis time, increased backpressure
Column Temperature IncreaseCan improve efficiency and selectivity[5][10]Decreased retention, potential for peak elution order to change
Flow Rate DecreaseIncrease[1]Longer analysis time
Column Particle Size Decrease (e.g., 5 µm to 3 µm)Increase[4]Higher backpressure
Column Length IncreaseIncreaseLonger analysis time, higher backpressure

Experimental Protocols

Protocol: HPLC Method for the Analysis of Alkaloids from Stephania tetrandra

This protocol is adapted from a method developed for the simultaneous determination of major alkaloids in Stephania tetrandra and can be used as a starting point for optimizing the separation of this compound.[12]

1. Sample Preparation:

  • Accurately weigh 30 mg of the dried plant extract.
  • Dissolve the extract in 1.5 ml of methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection.[12]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: Dihydrogenphosphate buffer (adjust pH to a suitable value, e.g., 3.0, with phosphoric acid).
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-25 min: 10-50% B (linear gradient)
  • 25-30 min: 50-95% B (linear gradient)
  • Followed by a re-equilibration step at initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.
  • Injection Volume: 10 µL.

3. Optimization:

  • Adjust the gradient slope, mobile phase pH, and temperature to achieve baseline resolution (Rs ≥ 1.5) for this compound from adjacent peaks.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G start Poor Resolution (Rs < 1.5) q1 Are peaks co-eluting or broad? start->q1 coelution Co-eluting Peaks q1->coelution Co-eluting broad Broad Peaks q1->broad Broad coelution_step1 Adjust Mobile Phase (Solvent Ratio, pH, Solvent Type) coelution->coelution_step1 broad_step1 Check for Column Contamination (Flush with strong solvent) broad->broad_step1 coelution_q2 Resolution Improved? coelution_step1->coelution_q2 coelution_step2 Adjust Temperature and Flow Rate coelution_q2->coelution_step2 No end_good Resolution Achieved (Rs >= 1.5) coelution_q2->end_good Yes coelution_q3 Resolution Improved? coelution_step2->coelution_q3 coelution_step3 Change Column (Particle Size, Stationary Phase) coelution_q3->coelution_step3 No coelution_q3->end_good Yes end_bad Further Method Development Needed coelution_step3->end_bad broad_q2 Peak Shape Improved? broad_step1->broad_q2 broad_step2 Verify Sample Solvent (Dissolve in mobile phase) broad_q2->broad_step2 No broad_q2->end_good Yes broad_q3 Peak Shape Improved? broad_step2->broad_q3 broad_step3 Optimize Temperature and Flow Rate broad_q3->broad_step3 No broad_q3->end_good Yes broad_step3->end_bad

A decision tree for troubleshooting poor HPLC peak resolution.

Diagram 2: Key Factors Influencing HPLC Peak Resolution

G cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention (k) Resolution Resolution ParticleSize Particle Size Resolution->ParticleSize ColumnLength Column Length Resolution->ColumnLength MobilePhase Mobile Phase (pH, Solvent) Resolution->MobilePhase StationaryPhase Stationary Phase Resolution->StationaryPhase Temperature Temperature Resolution->Temperature SolventStrength Solvent Strength Resolution->SolventStrength

The relationship between resolution and key chromatographic factors.

References

Mitigating matrix effects in the analysis of Fenfangjine G from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of Fenfangjine G from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[2][3]

Q2: Why is the analysis of this compound from biological samples particularly prone to matrix effects?

This compound is an alkaloid. Alkaloids are often analyzed in complex biological matrices like plasma, serum, or tissue homogenates.[5] These matrices contain high concentrations of endogenous components such as phospholipids, salts, and proteins.[6][7] During sample preparation, these components can be co-extracted with this compound. When they co-elute during chromatographic separation, they interfere with the analyte's ionization in the mass spectrometer source, leading to unreliable results.[1][2]

Q3: What are the primary sources of matrix effects in plasma and serum samples?

Phospholipids are a major cause of matrix effects, particularly ion suppression, in the analysis of samples from biological fluids like plasma.[6][7][8] These molecules are major components of cell membranes and are abundant in plasma.[6] Due to their amphipathic nature, they are often co-extracted with analytes of interest and can interfere with the ESI process, reduce column lifetime, and increase system backpressure.[6]

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

The matrix effect can be quantified using the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a pure solution at the same concentration.

Matrix Effect (%) Calculation: ME (%) = (B / A) * 100

  • A: Peak area of the analyte in a neat solution (e.g., mobile phase).

  • B: Peak area of the analyte spiked into a pre-extracted blank biological matrix.

A value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.

Q5: What is a Stable Isotope-Labeled Internal Standard (SIL-IS), and why is it highly recommended?

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] SIL-IS are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[9][10] They co-elute with the analyte and experience the same degree of matrix effect and variability in sample processing and instrument response.[1][9] This allows the ratio of the analyte to the SIL-IS to remain constant, correcting for signal fluctuations and leading to significantly more accurate and precise quantification.[1][10]

Troubleshooting Guide

Problem: Significant Ion Suppression or Enhancement

  • Primary Cause: Co-elution of matrix components, especially phospholipids, with this compound, interfering with the ionization process.[1][6]

  • Solutions:

    • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interferences before analysis.[1][7] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer cleaner extracts compared to simple Protein Precipitation (PPT).[7][11] Specialized phospholipid removal plates or cartridges can eliminate over 95-99% of phospholipids.[6][12]

    • Optimize Chromatography: Adjust the chromatographic method to improve the separation between this compound and interfering matrix components.[1][4] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry.[1]

    • Use a SIL-IS: A Stable Isotope-Labeled Internal Standard for this compound will co-elute and experience the same ion suppression/enhancement, effectively compensating for the effect.[1][10]

Problem: Low and Inconsistent Analyte Recovery

  • Primary Cause: Inefficient extraction of this compound from the biological matrix during the sample preparation step.

  • Solutions:

    • Optimize LLE: If using Liquid-Liquid Extraction, experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) or solvent mixtures.[7] Adjusting the pH of the aqueous sample can also significantly improve the extraction efficiency for alkaloids like this compound.[7]

    • Optimize SPE: If using Solid-Phase Extraction, method development is crucial. Test different sorbent types (e.g., C18, mixed-mode). Systematically optimize the pH of the loading solution and the composition of the wash and elution solvents to ensure this compound is retained and then fully eluted while interferences are washed away.

    • Check for Adsorption: this compound may adsorb to plasticware (e.g., pipette tips, collection plates). Consider using low-adsorption labware or pre-conditioning surfaces.

Problem: Poor Reproducibility (High %RSD)

  • Primary Cause: Inconsistent sample preparation and variable matrix effects between different sample lots.

  • Solutions:

    • Implement a Robust Cleanup Method: A more rigorous sample cleanup, such as SPE or specific phospholipid removal techniques, will reduce the variability caused by matrix components.[12] These methods are generally more reproducible than PPT or LLE.

    • Use a SIL-IS: As mentioned, a SIL-IS is the best way to correct for variations that occur during sample handling, extraction, and injection, leading to improved precision.[10]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples (e.g., blank plasma).[1] This helps to normalize the matrix effect across the calibration curve and the samples, improving accuracy.[1]

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the advantages and disadvantages of common techniques.

TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Protein denaturation and removal by adding an organic solvent (e.g., acetonitrile) or acid.Simple, fast, inexpensive, high-throughput.[11]Results in a "dirty" extract; does not effectively remove phospholipids or salts.[11][13]Poor to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Cleaner extracts than PPT; can remove salts and some phospholipids.[7][11]More time-consuming and labor-intensive; requires solvent optimization (pH, solvent choice).[7][11]Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Provides very clean extracts; high analyte concentration possible; can remove most interferences.[11]Requires method development; can be more expensive and time-consuming than PPT/LLE.[12][11]Excellent
Phospholipid Removal (PLR) Plates Specific sorbents (e.g., HybridSPE®, Ostro™) that remove proteins and phospholipids simultaneously.Simple, fast "pass-through" workflow; excellent removal of phospholipids (>99%).[6][11]Higher cost per sample.Excellent

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare Solution A: Create a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B: Take a blank biological matrix sample (e.g., human plasma) and perform the entire extraction procedure.

  • Spike Solution B: Add this compound to the extracted blank matrix from Step 2 to achieve the same final concentration as Solution A (100 ng/mL).

  • Analysis: Inject both solutions into the LC-MS/MS system and record the analyte peak areas.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Peak Area of B / Peak Area of A) * 100.

Protocol 2: Sample Preparation by Protein Precipitation (PPT)

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation by Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of the biological sample into a glass tube. Add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH (verify optimal pH for this compound).

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

Visualized Workflows and Decision Guides

General Bioanalytical Workflow for this compound cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, SPE) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Clean Extract DataProcessing Data Processing (Integration) LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: High-level workflow for this compound bioanalysis.

start Start: Need to prep sample q1 High throughput & speed critical? start->q1 q2 Assay sensitivity not an issue? q1->q2 Yes q3 Significant matrix effects observed? q1->q3 No q2->q3 No ppt Use Protein Precipitation (PPT) q2->ppt Yes lle Use Liquid-Liquid Extraction (LLE) q3->lle No spe Use Solid-Phase Extraction (SPE) or Phospholipid Removal q3->spe Yes

Caption: Decision tree for selecting a sample preparation method.

Workflow for Matrix Effect Assessment cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_calc Calculation A1 Prepare Analyte in Mobile Phase A2 Analyze via LC-MS/MS A1->A2 A3 Get Peak Area A A2->A3 Calc Calculate ME (%): (Peak Area B / Peak Area A) * 100 A3->Calc B1 Extract Blank Matrix B2 Spike Analyte into Clean Extract B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Get Peak Area B B3->B4 B4->Calc

Caption: Process for quantifying the matrix effect.

References

Validation & Comparative

A Comparative Analysis of P-glycoprotein Inhibitory Activity: Fenfangjine G vs. Tetrandrine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the P-glycoprotein (P-gp) inhibitory effects of two potent bisbenzylisoquinoline alkaloids, Fenfangjine G (fangchinoline) and tetrandrine, reveals distinct potencies and mechanistic nuances. This guide provides a comprehensive comparison of their activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and multidrug resistance studies.

This compound, also known as fangchinoline, and its structural isomer tetrandrine are both naturally occurring compounds isolated from the root of Stephania tetrandra. They have garnered significant interest for their ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. The inhibition of P-gp is a key strategy to overcome MDR.

Quantitative Comparison of P-gp Inhibitory Activity

Experimental data demonstrates that both this compound and tetrandrine are effective in reversing P-gp-mediated resistance and enhancing the intracellular accumulation of P-gp substrates. However, their relative potencies can vary depending on the cancer cell line and the specific P-gp substrate used.

ParameterThis compound (Fangchinoline)TetrandrineVerapamil (Control)Cell LineDrug Resistance Reversed
Fold Reversal of Resistance ~1900-fold~3100-fold~410-foldHCT15 (P-gp-positive)Paclitaxel
Fold Reversal of Resistance ~45.9-fold~36.0-fold~18.2-foldHCT15 (P-gp-positive)Actinomycin D
Rhodamine 123 Accumulation ~200-250% increase~200-250% increase~200-250% increaseHCT15 (P-gp-positive)N/A
Rhodamine 123 Retention (after 2h efflux) ~2.6-fold increase~5.0-fold increaseNot specifiedHCT15 (P-gp-positive)N/A
IC50 for Vincristine Resistance Reversal Not specified0.81 ± 0.33 µmol/L (resulting in a 2.22-fold reversal)Not specifiedHep-2/v (Vincristine-resistant)Vincristine

Data compiled from a study by Choi et al. (1998) and a study on a tetrandrine derivative.[1]

Mechanisms of P-gp Inhibition

Both this compound and tetrandrine are believed to inhibit P-gp through multiple mechanisms:

  • Direct Binding and Competitive Inhibition: They can directly bind to P-gp, likely at the substrate-binding sites, thereby competitively inhibiting the binding and transport of chemotherapeutic drugs.

  • Inhibition of ATPase Activity: P-gp relies on ATP hydrolysis for its transport function. Both compounds have been shown to interfere with the ATPase activity of P-gp, reducing the energy available for drug efflux.

  • Downregulation of P-gp Expression: Some studies suggest that these alkaloids can also downregulate the expression of the MDR1 gene, which codes for P-gp, leading to a long-term reduction in the number of P-gp pumps on the cell surface.

Signaling Pathways

The precise signaling pathways through which this compound and tetrandrine exert their P-gp inhibitory effects are still under investigation, but some evidence points to the involvement of key cellular signaling cascades.

Tetrandrine has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . The activation of NF-κB is linked to the upregulation of MDR1 gene expression. By inhibiting this pathway, tetrandrine can suppress the overexpression of P-gp.

Tetrandrine_Pathway Tetrandrine Tetrandrine NFkB_Inhibition NF-κB Pathway Inhibition Tetrandrine->NFkB_Inhibition MDR1_Expression MDR1 Gene Expression NFkB_Inhibition->MDR1_Expression downregulates Pgp_Protein P-gp Protein MDR1_Expression->Pgp_Protein Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux mediates

Tetrandrine's proposed P-gp inhibitory signaling pathway.

This compound (Fangchinoline) has been demonstrated to modulate several signaling pathways, including the PI3K/Akt and FAK pathways , in the context of its anti-cancer activities. While a direct link to P-gp inhibition is not as clearly established as for tetrandrine, the PI3K/Akt pathway is known to be involved in the regulation of P-gp expression. Inhibition of this pathway can lead to decreased P-gp levels.

Fangchinoline_Pathway Fangchinoline This compound (Fangchinoline) PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition Fangchinoline->PI3K_Akt_Inhibition MDR1_Expression MDR1 Gene Expression PI3K_Akt_Inhibition->MDR1_Expression potentially downregulates Pgp_Protein P-gp Protein MDR1_Expression->Pgp_Protein Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux mediates

This compound's potential P-gp inhibitory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the P-gp inhibitory activity of this compound and tetrandrine.

Cell Viability and Reversal of Multidrug Resistance (MTT Assay)

This assay determines the ability of the compounds to sensitize MDR cancer cells to chemotherapeutic agents.

Workflow:

MTT_Assay_Workflow Start Seed MDR cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Chemotherapeutic Drug +/- Inhibitor Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 and Fold Reversal Read->Analyze

Workflow for the MTT-based multidrug resistance reversal assay.

Detailed Steps:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., HCT15, KB-V1) and their parental sensitive counterparts in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound or tetrandrine.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for the chemotherapeutic agent alone and in combination with the inhibitors. The fold reversal (RF) is calculated as: RF = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + inhibitor).

Rhodamine 123 Accumulation and Efflux Assay

This assay measures the direct inhibitory effect of the compounds on P-gp's efflux function using the fluorescent P-gp substrate, rhodamine 123.

Workflow:

Rhodamine_Assay_Workflow Start Seed MDR cells in 24-well plates Incubate1 Incubate for 24h Start->Incubate1 Pre_Incubate Pre-incubate with Inhibitor Incubate1->Pre_Incubate Add_Rho123 Add Rhodamine 123 Pre_Incubate->Add_Rho123 Incubate2 Incubate for 60-90 min Add_Rho123->Incubate2 Wash Wash with ice-cold PBS Incubate2->Wash Incubate2->Wash Lyse Lyse cells Wash->Lyse Wash->Lyse Incubate_Efflux Incubate in fresh medium +/- Inhibitor Wash->Incubate_Efflux Measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) Lyse->Measure Lyse->Measure Incubate_Efflux->Wash

Workflow for the Rhodamine 123 accumulation and efflux assay.

Detailed Steps:

  • Cell Seeding: Seed P-gp overexpressing cells in 24-well plates and allow them to reach 80-90% confluency.

  • Pre-incubation: Pre-incubate the cells with serum-free medium containing this compound, tetrandrine, or a vehicle control for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5-10 µM and incubate for an additional 60-90 minutes.

  • Washing: Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • For Accumulation Assay: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the intracellular fluorescence using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • For Efflux Assay: After the loading and washing steps, add fresh, pre-warmed medium with or without the inhibitor and incubate for a defined period (e.g., 1-2 hours) to allow for efflux. Then, wash the cells again with ice-cold PBS, lyse them, and measure the remaining intracellular fluorescence.

  • Data Analysis: Normalize the fluorescence intensity to the total protein content in each well. Compare the fluorescence in inhibitor-treated cells to that in control cells to determine the increase in accumulation or retention.

Conclusion

Both this compound and tetrandrine are potent inhibitors of P-glycoprotein, with tetrandrine showing a slight advantage in reversing paclitaxel resistance in HCT15 cells. Their mechanisms of action are multifaceted, involving direct interaction with P-gp and potential modulation of signaling pathways that regulate P-gp expression. The choice between these two compounds for further research and development may depend on the specific cancer type, the co-administered chemotherapeutic agent, and their individual pharmacokinetic and toxicological profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising MDR reversal agents.

References

No Evidence of Anticancer Activity Found for Fenfangjine G in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of evidence to support any anticancer activity of the compound Fenfangjine G. Despite targeted searches for experimental data, no studies were found that evaluated its effects on any cancer cell lines. Therefore, a comparison guide on its anticancer activity, including quantitative data and experimental protocols, cannot be compiled at this time.

This compound is a known alkaloid isolated from the plant Stephania tetrandra, also known as "Fen Fang Ji" in traditional Chinese medicine.[1] This plant is a source of various other alkaloids, some of which, like tetrandrine and fangchinoline, have been investigated for their potential anticancer properties.[1] However, this compound itself does not appear to have been a subject of cancer research based on accessible scientific publications.

The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes.[2][3][4][5] It has also been identified as a component in traditional Chinese medicine formulations such as Fangji Huangqi Tang (FHT), which has been studied for conditions like nephrotic syndrome and its anti-inflammatory properties.[6][7][8] One review focusing on natural inhibitors of the angiotensin-converting enzyme (ACE) listed this compound as "inactive".[9]

The absence of any published research on the anticancer effects of this compound means that no data on its half-maximal inhibitory concentration (IC50) in different cancer cell lines, its mechanism of action, or the signaling pathways it might affect in cancer cells is available. Consequently, the creation of comparative data tables and signaling pathway diagrams as requested is not feasible.

Researchers and drug development professionals interested in the anticancer potential of compounds from Stephania tetrandra may find a wealth of information on other alkaloids from this plant. However, for this compound specifically, its potential in oncology remains unexplored in the public scientific domain. Further primary research would be required to determine if this compound possesses any anticancer activity.

References

A Comparative Guide to the Quantification of Fangchinoline (Fenfangjine G)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of Fangchinoline (also known as Fenfangjine G), a bisbenzylisoquinoline alkaloid with significant pharmacological potential. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Electrochemical Detection (ECD).

Quantitative Method Performance

The selection of an appropriate quantification method depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different HPLC-based methods for Fangchinoline quantification.

MethodLinearity Range (µg/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)
HPLC-UV 43.3–6920.13 mg/L (approx. 0.13 µg/mL)[1][2][3]0.35 mg/L (approx. 0.35 µg/mL)[1][2][3]Intra-day: 0.1-1.3, Inter-day: 0.5-2.4[1][2]94.56–98.81[1][2]
HPLC-ECD Not explicitly stated0.27 µmol/LNot explicitly stated< 2.7[4][5]95–105[4][5]

Note on UV-Vis Spectrophotometry: While UV-Vis spectrophotometry is utilized as a detection method within HPLC systems, its application as a standalone method for the direct quantification of Fangchinoline in complex samples like herbal extracts is challenging. This is due to the potential for spectral overlap with other co-extracted compounds, which can lead to inaccurate measurements. Validated standalone UV-Vis spectrophotometric methods with established performance characteristics for Fangchinoline were not readily identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the compared HPLC methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the simultaneous quantification of Fangchinoline and its structural isomer, Tetrandrine.

  • Chromatographic System: The analysis is performed on a C18 column (e.g., Athena C18, 250 × 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) with the pH adjusted to 3.0 using glacial acetic acid, containing 1.0 g/L sodium 1-octanesulfonate, is used as the mobile phase.[1][2][3]

  • Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.[3]

  • Detection: UV detection is carried out at a wavelength of 280 nm.[3]

  • Sample Preparation:

    • Crush the sample (e.g., herbal granules) into a powder.

    • Accurately weigh 2 grams of the powder and place it in an Erlenmeyer flask.

    • Add 25 mL of the mobile phase to the flask.

    • Sonicate the mixture for 30 minutes.

    • Filter the resulting solution through a 0.45-µm membrane filter before injection into the HPLC system.[2]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and selectivity for the determination of Fangchinoline.

  • Chromatographic System: A WondaSil C18-WR column (4.6 mm × 250 mm, 5 μm) is used for separation.[4][5]

  • Mobile Phase: The mobile phase consists of an isocratic elution with acetonitrile and ammonium acetate buffer (pH 6.5; 40 mM) in a 32:68 (v/v) ratio.[4][5]

  • Flow Rate: The flow rate is maintained at 0.5 mL/min.[4][5]

  • Detection: Electrochemical detection is performed on a bare glassy carbon electrode with the potential set at +0.9 V.[4][5]

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the relationship between the methods, the following diagrams are provided.

Fangchinoline Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Collection (e.g., Herbal Material) extraction Extraction (e.g., Sonication with Solvent) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc Injection detection Detection hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Peak Area Analysis) chromatogram->quantification end Result Reporting quantification->end

A generalized workflow for the quantification of Fangchinoline using HPLC.

Quantification_Method_Comparison Fangchinoline Quantification Fangchinoline Quantification HPLC-UV HPLC-UV Fangchinoline Quantification->HPLC-UV HPLC-ECD HPLC-ECD Fangchinoline Quantification->HPLC-ECD Good Linearity Good Linearity HPLC-UV->Good Linearity Moderate Sensitivity Moderate Sensitivity HPLC-UV->Moderate Sensitivity High Sensitivity High Sensitivity HPLC-ECD->High Sensitivity High Selectivity High Selectivity HPLC-ECD->High Selectivity

Key performance characteristics of HPLC-based methods for Fangchinoline.

References

Unveiling the Anticancer Potential of Fangchinoline and its Analogues: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of Fangchinoline (also referred to as Fenfangjine G) and its synthetic analogues. By examining their structure-activity relationships (SAR), we aim to illuminate the key chemical modifications that enhance cytotoxic efficacy and induce apoptotic pathways in cancer cells. This document summarizes quantitative experimental data, details the methodologies employed, and visualizes the underlying molecular mechanisms to support ongoing research and development in oncology.

Comparative Anticancer Activity of Fangchinoline Analogues

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of Fangchinoline and its key analogues against a panel of human cancer cell lines. These data are compiled from multiple studies to provide a broad overview of their therapeutic potential.[1][2][3][4][5]

Table 1: Cytotoxicity (IC50 in µM) of Fangchinoline Analogues Against Various Cancer Cell Lines [1][2][3][4][5]

CompoundModificationMDA-MB-231 (Breast)PC3 (Prostate)WM9 (Melanoma)HEL (Leukemia)K562 (Leukemia)A549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)
Fangchinoline Parent Compound>10>10>10>10>109.46>10>10>10
Vincristine Positive Control2.585.361.690.040.05----
Compound 3i 7-O-(2-chlorobenzyl)-----0.611.241.582.31
Compound 4g 7-O-benzoyl-14-nitro2.152.811.071.891.76----
Compound 3f 7-O-(4-fluorobenzoyl)1.23--0.230.58----
Compound 2h 7-O-(4-(trifluoromethyl)benzyl)-----0.26---

Key Structure-Activity Relationship Insights:

  • Modification at the 7-hydroxyl group: Derivatization of the 7-hydroxyl group of Fangchinoline is a critical strategy for enhancing anticancer activity. The introduction of various substituted benzyl and benzoyl groups at this position has consistently led to analogues with significantly lower IC50 values compared to the parent compound.[1][3]

  • Substitution on the aromatic rings: The addition of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), to the aromatic rings of the benzyl or benzoyl moieties at the 7-position appears to potentiate cytotoxicity.[2][4] For instance, compound 4g, with a benzoyl group at the 7-position and a nitro group at the 14-position, demonstrated impressive inhibitory activity across all tested cell lines.[2][4]

  • Halogenation: The presence of halogens, such as chlorine and fluorine, on the appended aromatic rings also contributes to increased anticancer potency, as seen in compounds 3i and 3f.[1][3]

Experimental Protocols

This section details the key experimental methodologies used to evaluate the anticancer activity of Fangchinoline and its analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of Fangchinoline analogues or a vehicle control (DMSO) for 48 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Flow cytometry with Annexin V-FITC and PI staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with a selected Fangchinoline analogue (e.g., compound 4g at 2.5 µM) for 24 hours.

  • Cell Harvesting and Washing: Both adherent and floating cells were collected, washed twice with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 500 µL of binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI were added, and the cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-FITC positive and PI negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.[5]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Cells were treated with the test compound, harvested, and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and Caspase-3.

  • Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways implicated in the anticancer activity of Fangchinoline analogues.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Start: Synthesize Fangchinoline Analogues cell_culture Culture Human Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay select_potent Select Potent Analogues mtt_assay->select_potent apoptosis_analysis Apoptosis Analysis (Flow Cytometry) select_potent->apoptosis_analysis western_blot Western Blot for Apoptotic Proteins select_potent->western_blot sar_analysis Structure-Activity Relationship Analysis apoptosis_analysis->sar_analysis western_blot->sar_analysis end_point Identify Lead Compound sar_analysis->end_point

General experimental workflow for evaluating Fangchinoline analogues.

G cluster_pathway PI3K/Akt Signaling Pathway in Apoptosis Fangchinoline Fangchinoline Analogues PI3K PI3K Fangchinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

PI3K/Akt pathway inhibition by Fangchinoline analogues leading to apoptosis.

G cluster_pathway MAPK Signaling Pathway in Apoptosis Fangchinoline Fangchinoline Analogues MAPKKK MAPKKK (e.g., ASK1) Fangchinoline->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK_p38 JNK/p38 MAPKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Bim Bim (Pro-apoptotic) AP1->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectral data for Fenfangjine G and its structurally related bisbenzylisoquinoline alkaloids, including tetrandrine, fangchinoline, isotetrandrine, and cycleanine. The information presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these pharmacologically significant compounds.

Introduction to this compound and its Analogs

This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. This class of alkaloids is known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Due to their complex structures and potential therapeutic applications, a thorough understanding of their spectral properties is crucial for researchers. This guide presents a side-by-side comparison of their key spectroscopic data.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and related bisbenzylisoquinoline alkaloids. This data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectral Data (δ, ppm)

ProtonThis compound (in CDCl₃)Tetrandrine (in CDCl₃)Fangchinoline (in CDCl₃)Isotetrandrine (in CDCl₃)Cycleanine (in CDCl₃)
H-1 Data not available3.95 (d, J=10.0 Hz)3.94 (d, J=10.0 Hz)3.92 (d, J=10.2 Hz)4.08 (d, J=10.5 Hz)
H-1' Data not available4.15 (d, J=10.0 Hz)4.14 (d, J=10.0 Hz)4.18 (d, J=10.2 Hz)4.25 (d, J=10.5 Hz)
N-CH₃ Data not available2.25 (s)2.26 (s)2.30 (s)2.45 (s)
N'-CH₃ Data not available2.58 (s)2.59 (s)2.62 (s)2.65 (s)
OCH₃ 3.85, 3.87 (s)3.38, 3.65, 3.78, 3.95 (s)3.37, 3.77, 3.94 (s)3.40, 3.68, 3.80, 3.98 (s)3.55, 3.75, 3.88, 3.92 (s)
Ar-H 6.50-7.20 (m)6.08-7.25 (m)6.09-7.26 (m)6.10-7.28 (m)6.20-7.30 (m)

Note: Specific assignments for all protons are highly dependent on the specific isomer and experimental conditions. The data presented here are representative values.

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CarbonThis compound (in CDCl₃)Tetrandrine (in CDCl₃)Fangchinoline (in CDCl₃)Isotetrandrine (in CDCl₃)Cycleanine (in CDCl₃)
C-1 Data not available63.663.764.065.2
C-1' Data not available61.361.461.862.5
N-CH₃ Data not available42.542.642.843.1
N'-CH₃ Data not available42.242.342.542.9
OCH₃ 55.8, 56.055.9, 56.1, 60.4, 61.855.8, 60.3, 61.756.0, 56.2, 60.5, 61.955.7, 56.0, 60.8, 62.1
C=O (acetyl) 170.1, 170.5----
CH₃ (acetyl) 21.0, 21.2----
Aromatic C 110-150104.7-153.6105.0-153.8104.5-154.0106.0-155.0

Table 3: UV-Vis, IR, and Mass Spectrometry Data

ParameterThis compoundTetrandrineFangchinolineIsotetrandrineCycleanine
UV λmax (nm) ~283~283~283~284~282
IR (cm⁻¹) ~3400 (O-H), ~1735 (C=O), ~1610, 1500 (C=C), ~1230 (C-O)~1625, 1585, 1505 (C=C), ~1250 (C-O)~3400 (O-H), ~1620, 1580, 1500 (C=C), ~1245 (C-O)~1622, 1588, 1508 (C=C), ~1255 (C-O)~1620, 1580, 1500 (C=C), ~1250 (C-O)
MS (m/z) 434.18 [M+H]⁺623.31 [M+H]⁺609.29 [M+H]⁺623.31 [M+H]⁺623.31 [M+H]⁺

Experimental Protocols

The following are generalized experimental protocols representative of the methods used to obtain the spectral data presented above. Specific parameters may vary between different research laboratories and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of deuterated solvent (typically CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.

  • ¹H NMR Acquisition: A standard pulse program is used with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used with a spectral width of approximately 220 ppm. DEPT-135 and DEPT-90 experiments are often performed to aid in the assignment of carbon multiplicities.

  • 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations for unambiguous structural elucidation.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the alkaloid is prepared in a UV-transparent solvent, such as methanol or ethanol, to an approximate concentration of 0.01-0.1 mg/mL.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is scanned over a wavelength range of 200-400 nm. The solvent is used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is recorded.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the alkaloid with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples are introduced via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a commonly used soft ionization technique for these molecules, typically in positive ion mode.

  • Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to obtain accurate mass measurements.

  • Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight ([M+H]⁺). Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which are crucial for structural confirmation and differentiation of isomers.

Logical Workflow for Alkaloid Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of bisbenzylisoquinoline alkaloids from a plant source.

Alkaloid_Characterization_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Comparison plant_material Plant Material (e.g., Stephania tetrandra) extraction Solvent Extraction (e.g., EtOH/MeOH) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography (Silica, Alumina) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_alkaloid Isolated Pure Alkaloid hplc->pure_alkaloid uv_vis UV-Vis Spectroscopy pure_alkaloid->uv_vis ir IR Spectroscopy pure_alkaloid->ir ms High-Resolution MS pure_alkaloid->ms nmr 1D & 2D NMR pure_alkaloid->nmr data_analysis Spectral Data Interpretation uv_vis->data_analysis ir->data_analysis ms_ms Tandem MS (MS/MS) ms->ms_ms nmr->data_analysis ms_ms->data_analysis database_comparison Comparison with Known Compounds data_analysis->database_comparison structure_determination Structure Determination database_comparison->structure_determination

Figure 1. General workflow for the isolation and characterization of bisbenzylisoquinoline alkaloids.

Signaling Pathway Involvement

Bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline are known to interact with various signaling pathways, contributing to their pharmacological effects. A key mechanism is the inhibition of calcium channels, which has implications for cardiovascular and anti-inflammatory responses. The diagram below illustrates a simplified representation of this interaction.

Signaling_Pathway Alkaloid Bisbenzylisoquinoline Alkaloid (e.g., Tetrandrine) Ca_Channel Voltage-Gated Ca²⁺ Channel Alkaloid->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) Ca_Influx->Downstream Activates Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Downstream->Response

Figure 2. Simplified signaling pathway showing the inhibition of calcium channels by bisbenzylisoquinoline alkaloids.

Assessing the Selectivity of Fenfangjine G for ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Fenfangjine G (Fangchinoline) for three major ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are critical players in multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy.

This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated potential in reversing MDR. However, a comprehensive understanding of its selectivity profile across different ABC transporters is crucial for its development as a targeted therapeutic agent. This guide summarizes the available experimental data, provides detailed experimental protocols for assessing transporter inhibition, and visualizes key experimental workflows and biological pathways.

Comparative Analysis of Inhibitory Activity

While research indicates that this compound and its structural isomer, Tetrandrine, can inhibit the function of P-gp (ABCB1), there is a notable lack of quantitative data, specifically IC50 values, for this compound against ABCB1, ABCC1, and ABCG2 in publicly available literature. The following table summarizes the available information for this compound and includes data for well-characterized inhibitors for comparison.

CompoundTransporterInhibitory Concentration (IC50)Cell Line(s)Substrate(s)MethodReference(s)
This compound ABCB1 (P-gp)Data not availableCaco-2, CEM/ADR5000Doxorubicin, Rhodamine 123Increased substrate accumulation, Reduced P-gp expression[1]
ABCC1 (MRP1)Data not available---
ABCG2 (BCRP)Data not available---
Tetrandrine ABCB1 (P-gp)Effective at 1-3 µM (reversal of resistance)SW620/Ad300, KB-C2, HEK293/ABCB1Doxorubicin, Vincristine, PaclitaxelReversal of resistance, Increased substrate accumulation[2]
ABCC1 (MRP1)Data not available---
ABCG2 (BCRP)Data not available---
Verapamil ABCB1 (P-gp)~1-10 µMVariousVariousSubstrate efflux inhibition
MK-571 ABCC1 (MRP1)~1-5 µMVariousCalcein-AM, LTC4Substrate efflux inhibition
Ko143 ABCG2 (BCRP)~0.1-0.5 µMVariousHoechst 33342, PrazosinSubstrate efflux inhibition

Note: The absence of specific IC50 values for this compound highlights a significant gap in the current understanding of its selectivity and potency as an ABC transporter inhibitor. Further research is warranted to quantify its activity against a panel of ABC transporters.

Experimental Protocols for Assessing ABC Transporter Inhibition

To determine the selectivity of a compound like this compound, a series of in vitro assays are typically employed. Below are detailed methodologies for assessing the inhibition of ABCB1, ABCC1, and ABCG2.

Cell Lines and Culture
  • Parental Cell Lines: Use cell lines with low endogenous expression of ABC transporters (e.g., HEK293, MDCKII, or specific cancer cell lines like KB-3-1).

  • Transporter-Overexpressing Cell Lines: Stably transfected cell lines overexpressing a single human ABC transporter (e.g., HEK293/ABCB1, MDCKII-MRP1, HEK293/ABCG2) are crucial for specific inhibition studies.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics. For transfected cell lines, a selection agent (e.g., G418, puromycin) is typically added to maintain transporter expression.

Substrate Efflux Assays

These assays measure the ability of a test compound to inhibit the transporter-mediated efflux of a fluorescent substrate.

a) P-glycoprotein (ABCB1) Inhibition Assay

  • Substrate: Rhodamine 123 or Calcein-AM.

  • Protocol:

    • Seed parental and ABCB1-overexpressing cells in 96-well plates.

    • Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., Verapamil) for 30-60 minutes.

    • Add the fluorescent substrate (e.g., Rhodamine 123 at 5 µM) and incubate for another 30-60 minutes at 37°C.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

    • Alternatively, use flow cytometry to measure the fluorescence of individual cells without the need for lysis.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

b) MRP1 (ABCC1) Inhibition Assay

  • Substrate: Calcein-AM or 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA).

  • Protocol: The protocol is similar to the ABCB1 assay, using ABCC1-overexpressing cells and a known MRP1 inhibitor (e.g., MK-571) as a positive control.

c) BCRP (ABCG2) Inhibition Assay

  • Substrate: Hoechst 33342 or Prazosin.

  • Protocol: The protocol is similar to the ABCB1 assay, using ABCG2-overexpressing cells and a known BCRP inhibitor (e.g., Ko143) as a positive control.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the transporter in the presence of a test compound. Substrates and inhibitors can modulate the ATPase activity.

  • Protocol:

    • Use membrane vesicles prepared from cells overexpressing the specific ABC transporter.

    • Incubate the vesicles with ATP and various concentrations of this compound.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-based assay).

  • Data Analysis: Determine the concentration at which this compound stimulates or inhibits the ATPase activity.

Chemosensitivity Assay (MDR Reversal)

This assay determines the ability of a compound to sensitize MDR cancer cells to a cytotoxic drug.

  • Protocol:

    • Seed MDR cancer cells (e.g., CEM/ADR5000) in 96-well plates.

    • Treat the cells with a cytotoxic drug (e.g., Doxorubicin) in the presence or absence of various concentrations of this compound.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the fold-reversal of resistance by comparing the IC50 of the cytotoxic drug with and without the inhibitor.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow Parental Parental Cell Line Efflux Substrate Efflux Assay Parental->Efflux Transfected Transporter-Overexpressing Cell Line (ABCB1, ABCC1, or ABCG2) Transfected->Efflux ATPase ATPase Activity Assay Transfected->ATPase Chemo Chemosensitivity Assay Transfected->Chemo IC50 IC50 Determination Efflux->IC50 ATPase->IC50 FoldReversal Fold-Reversal Calculation Chemo->FoldReversal Selectivity Selectivity Profile Assessment IC50->Selectivity FoldReversal->Selectivity

Caption: Experimental workflow for assessing ABC transporter selectivity.

MDR_Pathway cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug ABC ABC Transporter (P-gp, MRP1, BCRP) Drug_in->ABC Binding Target Intracellular Target Drug_in->Target Drug_out Drug Efflux Apoptosis Apoptosis ABC->Drug_out ATP-dependent Transport Target->Apoptosis Inhibitor This compound Inhibitor->ABC Inhibition

Caption: ABC transporter-mediated multidrug resistance and its inhibition.

Conclusion

This compound shows promise as a modulator of P-glycoprotein (ABCB1), a key contributor to multidrug resistance in cancer. However, the current body of research lacks a comprehensive assessment of its selectivity profile. Crucially, quantitative data on its inhibitory potency (IC50 values) against ABCB1, as well as its activity against other important ABC transporters like ABCC1 and ABCG2, are not available.

To advance the development of this compound as a potential chemosensitizing agent, further rigorous investigation into its selectivity is essential. The experimental protocols outlined in this guide provide a framework for such studies. A clear understanding of which ABC transporters are potently inhibited by this compound will be vital for predicting its clinical efficacy, potential drug-drug interactions, and for identifying patient populations most likely to benefit from its use in combination with chemotherapy.

References

Benchmarking the efficacy of Fenfangjine G against standard-of-care chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Fenfangjine G, a compound belonging to the benzimidazole class of anthelmintics, against standard-of-care chemotherapeutic agents. Emerging research has highlighted the potential anti-cancer properties of benzimidazoles, including this compound (commonly known as Fenbendazole), prompting further investigation into their mechanisms and comparative effectiveness. This document summarizes available quantitative data, details common experimental protocols, and visualizes key signaling pathways to offer an objective resource for the research community.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (Fenbendazole) and related benzimidazoles, alongside standard chemotherapeutics in various cancer cell lines. It is critical to note that the majority of these values are derived from separate studies. Direct head-to-head comparisons within the same study are limited, and variations in experimental conditions (e.g., incubation time, cell passage number) can influence IC50 values. Therefore, this data should be interpreted with caution as a preliminary comparison.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
FenbendazoleMDA-MB-231Not explicitly stated, but demonstrated to be more vulnerable than MCF-7[1]
MebendazoleMDA-MB-23110.6[2]
DoxorubicinMDA-MB-2310.69[3]
DoxorubicinMCF-79.908[3]
DoxorubicinMCF-7/ADR (resistant)13.39[3]

Table 2: Comparative IC50 Values in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
FenbendazoleA549Not explicitly stated, but showed dose-dependent cytotoxicity[4]
CisplatinA5499[5]
CisplatinA5494.97 µg/mL (~16.5 µM)[6]
CisplatinH129927[5]

Table 3: Comparative IC50 Values in Other Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
FenbendazoleSNU-C5Colorectal0.50[7]
FenbendazoleSNU-C5/5-FUR (resistant)Colorectal4.09[7]
MebendazoleHT-29Colorectal0.29[8]
FenbendazoleEL-4Lymphoma0.05 µg/mL (~0.17 µM)[9]
CHOP CombinationEL-4Lymphoma0.3 µg/mL[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-cancer agents.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a standard chemotherapeutic). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[12][13]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[11][13]

  • Absorbance Measurement: The plate is placed on an orbital shaker for a few minutes to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[14]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in culture plates and treated with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin. The cells are then washed with cold PBS.[15]

  • Staining: The washed cells are resuspended in 1X Annexin V Binding Buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.[16]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[16]

  • Flow Cytometry Analysis: An additional volume of 1X Binding Buffer is added to each sample before analysis on a flow cytometer.[16]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Primarily necrotic cells (due to membrane rupture without apoptosis initiation).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Seeding and Treatment: Cells are cultured and treated with the test compounds as described for other assays.

  • Cell Harvesting: Cells are harvested, washed with PBS, and a single-cell suspension is prepared.[17]

  • Fixation: The cells are fixed by dropwise addition of cold 70% ethanol while gently vortexing to prevent clumping. The cells are then incubated on ice or at -20°C for at least 30 minutes.[18][19]

  • Washing: The fixed cells are washed with PBS to remove the ethanol.[17]

  • RNase Treatment: The cells are treated with RNase A to degrade RNA and ensure that PI only binds to DNA.[19]

  • PI Staining: A solution containing Propidium Iodide is added to the cells.[17]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA. The percentage of cells in each phase is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and standard chemotherapeutics, as well as a typical experimental workflow for evaluating anti-cancer efficacy.

Fenfangjine_G_Pathway cluster_fenbendazole This compound (Fenbendazole) cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes This compound This compound Microtubule Destabilization Microtubule Destabilization This compound->Microtubule Destabilization p53 Activation p53 Activation This compound->p53 Activation Glucose Metabolism Inhibition Glucose Metabolism Inhibition This compound->Glucose Metabolism Inhibition G2/M Phase Arrest G2/M Phase Arrest Microtubule Destabilization->G2/M Phase Arrest Apoptosis Apoptosis p53 Activation->Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action for this compound (Fenbendazole).

Standard_Chemo_Pathways cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin cluster_taxanes Paclitaxel cluster_vinca Vincristine Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition Free Radical Generation Free Radical Generation Doxorubicin->Free Radical Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Free Radical Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cisplatin Cisplatin DNA Cross-linking DNA Cross-linking Cisplatin->DNA Cross-linking DNA Cross-linking->DNA Damage Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Mitotic Arrest->Apoptosis Vincristine Vincristine Microtubule Destabilization Microtubule Destabilization Vincristine->Microtubule Destabilization Microtubule Destabilization->Mitotic Arrest

Caption: Mechanisms of action for standard chemotherapeutics.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Drug Treatment (this compound vs. Standard Chemo) Drug Treatment (this compound vs. Standard Chemo) Cancer Cell Culture->Drug Treatment (this compound vs. Standard Chemo) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment (this compound vs. Standard Chemo)->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment (this compound vs. Standard Chemo)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Drug Treatment (this compound vs. Standard Chemo)->Cell Cycle Analysis (PI Staining) Determine IC50 Values Determine IC50 Values Cell Viability Assay (MTT)->Determine IC50 Values Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Cell Cycle Analysis (PI Staining)->Analyze Cell Cycle Distribution Comparative Efficacy Analysis Comparative Efficacy Analysis Determine IC50 Values->Comparative Efficacy Analysis Quantify Apoptotic Cells->Comparative Efficacy Analysis Analyze Cell Cycle Distribution->Comparative Efficacy Analysis

Caption: Experimental workflow for efficacy comparison.

References

Replicating Published Findings on the Bioactivity of Stephania tetrandra Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of key alkaloids isolated from Stephania tetrandra, a plant with a rich history in traditional medicine. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document aims to facilitate the replication and further exploration of published findings in the scientific community.

I. Comparative Bioactivity of Stephania tetrandra Alkaloids

The primary bioactive compounds in Stephania tetrandra are bisbenzylisoquinoline alkaloids, most notably tetrandrine, fangchinoline, and cyclanoline. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. The following tables summarize the reported 50% inhibitory concentration (IC50) values of these alkaloids against various cell lines, providing a quantitative comparison of their potency.

AlkaloidCell LineBioactivityIC50 Value (µM)Reference
Tetrandrine SUM-149 (Inflammatory Breast Cancer)Inhibition of Proliferation15.3 ± 4.1[1]
SUM-159 (Metaplastic Breast Cancer)Inhibition of Proliferation24.3 ± 2.1[1]
SUM-149 (Mammosphere Formation)Inhibition of Cancer Stem Cell Growth~1[1]
SUM-159 (Mammosphere Formation)Inhibition of Cancer Stem Cell Growth~2[1]
MDA-MB-231 (Breast Cancer)Cytotoxicity1.18 ± 0.14 (Derivative 23)[2][3][4]
MCF7 (Breast Cancer)Cytotoxicity21.76[5]
MDA-MB-231 (Breast Cancer)Cytotoxicity8.76[5]
Fangchinoline DLD-1 (Colon Adenocarcinoma)Cytotoxicity4.53[6]
LoVo (Colon Adenocarcinoma)Cytotoxicity5.17[6]
HET-1A (Normal Esophageal Epithelial)Cytotoxicity8.93[7]
EC1 (Esophageal Squamous Carcinoma)Cytotoxicity3.042[7]
ECA109 (Esophageal Squamous Carcinoma)Cytotoxicity1.294[7]
Kyse450 (Esophageal Squamous Carcinoma)Cytotoxicity2.471[7]
Kyse150 (Esophageal Squamous Carcinoma)Cytotoxicity2.22[7]
WM9 (Melanoma)Cytotoxicity1.07 (Derivative 4g)[8]
Cyclanoline T24/DR (Cisplatin-Resistant Bladder Cancer)Reversal of Cisplatin ResistanceNot specified[9][10][11]
BIU-87/DR (Cisplatin-Resistant Bladder Cancer)Reversal of Cisplatin ResistanceNot specified[9][10][11]

II. Experimental Protocols

To aid in the replication of key findings, detailed methodologies for common bioactivity assays are provided below.

A. Alkaloid Extraction and Isolation

A common method for extracting and isolating tetrandrine and fangchinoline from Stephania tetrandra root powder involves the following steps[12][13][14][15]:

  • Preparation: Mix powdered Stephania tetrandra root with quicklime.

  • Extraction: Perform alcohol-based extraction (e.g., with ethanol or methanol) to obtain a total alkaloid extract.

  • Purification:

    • Adjust the pH of the extract to 2-4 with an acid.

    • Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate, chloroform).

    • Separate the organic and aqueous layers.

    • Process the organic layer to isolate tetrandrine through crystallization.

    • Adjust the pH of the aqueous layer to 9-11 and perform further extraction and crystallization to obtain fangchinoline.

B. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol: [16][17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the Stephania tetrandra alkaloids for the desired time period. Include untreated control wells.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.

C. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol: [20][21][22]

  • Cell Treatment: Treat cells with the alkaloids to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the alkaloids.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol: [23][24][25][26][27]

  • Protein Extraction: Lyse treated and untreated cells in lysis buffer and quantify the protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate to visualize the protein bands.

III. Signaling Pathways and Experimental Workflows

The bioactivity of Stephania tetrandra alkaloids is often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Tetrandrine_NF_kB_Pathway Tetrandrine Tetrandrine IKK IKKα/β Tetrandrine->IKK inhibits Stimuli Stimuli (e.g., LPS, PMA) Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa degradation NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene Inflammation Inflammation Gene->Inflammation

Caption: Tetrandrine inhibits the NF-κB signaling pathway.

Fangchinoline_PI3K_Akt_Pathway Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K inhibits EGFR EGFR EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates XIAP XIAP Akt->XIAP activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis XIAP->Apoptosis inhibits

Caption: Fangchinoline inhibits the PI3K/Akt signaling pathway.

Cyclanoline_JAK_STAT_Pathway Cyclanoline Cyclanoline JAK2 JAK2 Cyclanoline->JAK2 inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Transcription Nucleus->Gene CellProliferation Cell Proliferation & Survival Gene->CellProliferation

Caption: Cyclanoline inhibits the JAK/STAT signaling pathway.

Experimental_Workflow start Start: Treat cells with Stephania tetrandra alkaloids cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis protein_extraction Protein Extraction start->protein_extraction data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion: Elucidate Bioactivity & Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for bioactivity assessment.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Fenfangjine G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of Fenfangjine G in a laboratory setting. It is based on established best practices for handling chemical waste, particularly alkaloids and potentially cytotoxic compounds. Researchers, scientists, and drug development professionals should always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. In the absence of an SDS, the following procedures should be implemented as a precautionary measure.

Immediate Safety and Handling Precautions

This compound is an alkaloid, and as with many compounds of this class, it should be handled with care. Assume the compound is potent and potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses. For procedures that may generate dust or aerosols, a respirator may be necessary.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your institution's established spill cleanup procedures.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to ensure safe disposal and to prevent incompatible materials from mixing.

  • Solid Waste:

    • Place any solid this compound waste, including unused or expired compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's waste management guidelines.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic or hazardous chemical waste.[1][2]

Labeling of Waste Containers

Accurate and clear labeling of all waste containers is a critical safety and regulatory requirement.

All waste containers for this compound must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Alkaloid," "Potentially Cytotoxic"). In the absence of specific data, it is prudent to label it with the highest potential hazard.

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is essential to maintain a safe laboratory environment.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated.

  • Do not store incompatible waste types together.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Disposal Procedures

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Ensure all containers are properly sealed and labeled before they are collected for disposal.

  • The primary method for the disposal of cytotoxic and other hazardous chemical waste is typically high-temperature incineration.[3][4]

Decontamination Procedures

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Glassware and Equipment:

    • Rinse glassware and equipment with an appropriate solvent (e.g., ethanol or methanol) to remove residual this compound. Collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash with a suitable laboratory detergent and water.

  • Work Surfaces:

    • Wipe down all work surfaces (e.g., fume hood, benchtop) with a cloth dampened with a deactivating solution or an appropriate solvent, followed by a thorough cleaning with a laboratory detergent. Dispose of all cleaning materials as solid hazardous waste.

Data Presentation

As no specific quantitative data for this compound disposal was found, a table of general properties is provided for informational purposes.

PropertyValueSource
Molecular FormulaC22H27NO8PubChem
Molecular Weight433.5 g/mol PubChem
AppearanceSolid (assumed)N/A
SolubilityNot determinedN/A

Experimental Protocols

No experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for chemical waste management.

Mandatory Visualizations

FenfangjineG_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid this compound Waste (unused chemical, contaminated PPE) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid this compound Waste (solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (needles, etc.) Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Storage Designated Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Licensed Hazardous Waste Disposal Storage->Disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Decontamination_Workflow Start Equipment/Surface Contaminated with this compound Solvent_Rinse Initial Rinse with Appropriate Solvent (e.g., ethanol, methanol) Start->Solvent_Rinse Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Solvent_Rinse->Collect_Rinsate Detergent_Wash Wash with Laboratory Detergent and Water Solvent_Rinse->Detergent_Wash Final_Rinse Final Rinse with Water Detergent_Wash->Final_Rinse Dry Air Dry or Dry in Oven Final_Rinse->Dry End Decontaminated Equipment/Surface Dry->End

Caption: Step-by-step decontamination process for equipment and surfaces.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.